(S)-TCO-PEG3-amine
Description
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Properties
Molecular Formula |
C17H32N2O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
cyclooct-4-en-1-yl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C17H32N2O5/c18-8-10-21-12-14-23-15-13-22-11-9-19-17(20)24-16-6-4-2-1-3-5-7-16/h1-2,16H,3-15,18H2,(H,19,20) |
InChI Key |
AFIOVAPNQNBQKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCN |
Origin of Product |
United States |
Foundational & Exploratory
(S)-TCO-PEG3-amine chemical structure and properties
For researchers, scientists, and drug development professionals, (S)-TCO-PEG3-amine is a valuable heterobifunctional linker molecule at the forefront of bioconjugation and targeted therapeutic strategies. This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on the underlying experimental methodologies.
Core Concepts: Structure and Reactivity
This compound is a key reagent in the field of bioorthogonal chemistry, specifically designed for "click chemistry" applications. Its structure consists of three primary components:
-
A trans-cyclooctene (TCO) moiety : This highly strained eight-membered ring is the reactive handle for bioorthogonal ligation. The "(S)" designation refers to the specific stereochemistry of the chiral TCO ring, which exists as a pair of enantiomers. Different isomers, such as axial and equatorial, can also exist depending on the substituent's position on the TCO ring, which can influence reactivity and stability.
-
A triethylene glycol (PEG3) spacer : This hydrophilic polyethylene glycol linker enhances solubility in aqueous media, reduces aggregation, and minimizes steric hindrance, making it ideal for reactions with biomolecules.
-
A primary amine (-NH2) group : This functional group provides a versatile point of attachment for conjugation to various molecules, such as proteins, peptides, or drugs, typically through reaction with activated esters (e.g., NHS esters) or carboxylic acids in the presence of coupling agents like EDC or DCC.[1][2]
The cornerstone of this compound's utility is its participation in the inverse-electron demand Diels-Alder (iEDDA) reaction. This bioorthogonal reaction pairs the electron-rich TCO dienophile with an electron-poor diene, most commonly a tetrazine. The reaction is exceptionally fast and highly selective, proceeding rapidly under mild, biocompatible conditions without the need for cytotoxic catalysts like copper.[3][4] This makes it an ideal tool for labeling and conjugating biological molecules in complex environments, including in living cells and organisms.[3]
Physicochemical Properties
The properties of this compound are summarized in the table below. It is important to note that some variations in reported values exist across different commercial suppliers.
| Property | Value | Source(s) |
| Chemical Formula | C₁₇H₃₂N₂O₅ | [3][5] |
| Molecular Weight | ~344.45 g/mol | [3][5] |
| Appearance | Colorless to slightly yellow oil | [3] |
| Purity | >95% (typically assessed by HPLC) | [3][5] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile, chloroform | [3] |
| Storage Conditions | -20°C, desiccated, and protected from light | [3][5] |
Stability Considerations : The TCO moiety is sensitive to light and heat and has a limited shelf life. It can isomerize to the less reactive cis-cyclooctene (CCO) form over time, diminishing its utility in click chemistry reactions. Therefore, long-term storage is not recommended.[5]
Key Applications and Experimental Protocols
The primary application of this compound is in bioconjugation for various downstream uses, including fluorescent imaging, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs.[3][6]
General Protocol for Protein Labeling with this compound
This two-stage protocol first involves the modification of a target molecule with this compound, followed by the bioorthogonal reaction with a tetrazine-labeled partner.
Materials:
-
Target protein with accessible primary amines (e.g., lysine residues)
-
This compound
-
Amine-reactive crosslinker (e.g., an NHS ester)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting spin columns or dialysis equipment for purification
-
Tetrazine-functionalized molecule (e.g., fluorescent dye, drug)
Procedure:
-
Protein Preparation : Prepare the target protein at a concentration of 1-5 mg/mL in the Reaction Buffer.
-
TCO-Amine Activation (if necessary) : If conjugating to a carboxyl group on the target molecule, activate the carboxyl group using EDC and NHS chemistry before adding the TCO-PEG3-amine.
-
Conjugation of TCO-PEG3-Amine to the Target Molecule :
-
If the target molecule has an activated ester (like an NHS ester), dissolve the this compound in DMSO or DMF.
-
Add a molar excess of the TCO-PEG3-amine solution to the target molecule solution. The exact molar ratio will need to be optimized for the specific application.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification : Remove the excess, unreacted this compound using a desalting spin column or dialysis against the Reaction Buffer.
-
Bioorthogonal Ligation with a Tetrazine Probe :
-
To the purified TCO-labeled protein, add the tetrazine-functionalized molecule. A slight molar excess (e.g., 1.1 to 5-fold) of the tetrazine molecule is often recommended.[7]
-
Allow the reaction to proceed for 30-60 minutes at room temperature.[3][7] The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Final Purification (if necessary) : If the tetrazine probe is small, a final purification step via a desalting column or dialysis may be required to remove any unreacted probe.
Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.
References
- 1. The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. interchim.fr [interchim.fr]
An In-depth Technical Guide to (S)-TCO-PEG3-amine in Biochemistry
(S)-TCO-PEG3-amine is a versatile heterobifunctional linker at the forefront of bioconjugation and bioorthogonal chemistry. Its unique architecture, comprising a strained (S)-trans-cyclooctene (TCO) moiety, a hydrophilic triethylene glycol (PEG3) spacer, and a reactive primary amine, enables the precise and efficient labeling and modification of biomolecules. This guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of its utility in biochemical research for researchers, scientists, and drug development professionals.
Core Properties and Structure
This compound is designed for a two-step bioconjugation strategy. The primary amine serves as a versatile handle for covalent attachment to biomolecules, while the TCO group provides a bioorthogonal reactive partner for tetrazine-functionalized molecules. The PEG3 spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance during conjugation.[1][2]
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C17H32N2O5 | [3] |
| Molecular Weight | 344.5 g/mol | [3] |
| Appearance | Colorless to slightly yellow oil | [1][4] |
| Purity | >95% | [3][4] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform, and acetonitrile | [1][3][4] |
| Storage Conditions | Store at -20°C, desiccated and protected from light | [3][4] |
The Power of TCO-Tetrazine Bioorthogonal Chemistry
The cornerstone of this compound's utility is the inverse electron-demand Diels-Alder (iEDDA) cycloaddition between the TCO group and a tetrazine. This "click chemistry" reaction is exceptionally fast and highly specific, proceeding rapidly even at low concentrations in complex biological media without the need for a toxic copper catalyst.[4][5][6]
The reaction kinetics of the TCO-tetrazine ligation are among the fastest of all bioorthogonal reactions, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹. This rapid reactivity is crucial for applications in living systems where low concentrations of reactants are often necessary.
| Reaction Parameter | Value | Conditions | Source(s) |
| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | Aqueous buffered media | [2][5][6] |
| Reaction Time | 30-60 minutes at low µM concentrations | Room temperature | [2][6] |
| Stability of TCO | Stable for weeks at 4°C, pH 7.5 | Aqueous buffered media | [2][6] |
| Loses ~10.5% reactivity in 4 weeks at 4°C | TCO-PEG3-modified goat IgG in 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 | [6] | |
| Loses ~7% reactivity in 4 weeks at -20°C | TCO-PEG3-modified goat IgG in 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 | [6] |
It is important to note that the TCO group can be sensitive to thiols and certain metals, which may promote isomerization to the unreactive cis-cyclooctene.[7] Therefore, the presence of reagents like DTT should be avoided in reaction buffers.[2][6]
Key Applications in Biochemistry
The unique properties of this compound make it a valuable tool in a wide range of biochemical applications, including:
-
Bioconjugation: Serving as a versatile linker to attach biomolecules like proteins and antibodies to various surfaces or other molecules.[1]
-
Drug Development: Creating targeted drug delivery systems, such as antibody-drug conjugates (ADCs), to enhance therapeutic efficacy and reduce side effects, particularly in cancer therapy.[1]
-
Diagnostics and Imaging: Facilitating the attachment of imaging agents to biomolecules for enhanced visualization in techniques like PET and SPECT imaging.[4]
-
PROTACs: this compound is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Experimental Protocols
This protocol describes the general procedure for labeling a protein with this compound by targeting primary amines on the protein surface (e.g., lysine residues) through the formation of an amide bond using an amine-reactive crosslinker like an NHS ester.
Materials:
-
Protein of interest (in an amine-free buffer like PBS)
-
This compound
-
Amine-reactive crosslinker (e.g., NHS ester-functionalized molecule)
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer using a desalting column.
-
-
Crosslinker and this compound Preparation:
-
Immediately before use, dissolve the amine-reactive crosslinker and a molar excess of this compound in anhydrous DMSO or DMF to the desired stock concentration.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the crosslinker/(S)-TCO-PEG3-amine solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted reagents by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) using mass spectrometry or UV-Vis spectroscopy if the TCO-linker contains a chromophore.
-
This protocol outlines a two-step pre-targeting strategy for imaging a specific cell surface receptor.
Materials:
-
Live cells expressing the receptor of interest
-
Antibody targeting the receptor of interest, conjugated with a tetrazine moiety (Antibody-Tz)
-
This compound conjugated to a fluorescent dye (Dye-TCO)
-
Live-cell imaging buffer (e.g., phenol red-free cell culture medium)
-
Microscopy-grade glass-bottom dishes
Procedure:
-
Cell Preparation:
-
Plate the cells on glass-bottom dishes and culture overnight to allow for adherence.
-
-
Pre-targeting with Antibody-Tz:
-
Dilute the Antibody-Tz in pre-warmed live-cell imaging buffer to the desired concentration (typically in the nM to low µM range).
-
Incubate the cells with the Antibody-Tz solution for 30-60 minutes at 37°C in a CO2 incubator.
-
Gently wash the cells 2-3 times with pre-warmed imaging buffer to remove unbound antibody.
-
-
Labeling with Dye-TCO:
-
Dilute the Dye-TCO in pre-warmed live-cell imaging buffer.
-
Add the Dye-TCO solution to the cells and incubate for 15-30 minutes at 37°C.
-
-
Washing and Imaging:
-
Gently wash the cells 2-3 times with pre-warmed imaging buffer.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen dye.
-
Visualizing Workflows and Pathways
The following diagram illustrates a typical experimental workflow for pre-targeted imaging of cancer cells using an antibody-TCO conjugate and a radiolabeled tetrazine probe.
This compound is instrumental in constructing ADCs for targeted cancer therapy. The diagram below depicts the mechanism of action of a HER2-targeted ADC, which can be assembled using a TCO-PEG3 linker.
The choice of a bioconjugation strategy is critical. The following diagram illustrates a simplified decision-making process for selecting an appropriate linker chemistry.
References
A Technical Guide to (S)-TCO-PEG3-amine in Strain-Promoted Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of (S)-TCO-PEG3-amine, a key reagent in the field of bioorthogonal chemistry. It details its mechanism of action in strain-promoted azide-alkyne cycloaddition (SPAAC), presents relevant quantitative data, outlines experimental protocols, and provides visualizations to illustrate core concepts.
Introduction to Bioorthogonal Click Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] "Click chemistry," a core concept within this field, describes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts. The strain-promoted azide-alkyne cycloaddition (SPAAC) is a premier example of such a reaction, enabling the covalent ligation of two molecules in a biological environment without the need for a toxic copper catalyst.[2][3][4] This catalyst-free approach is critical for applications involving live cells or in vivo studies.[2]
The key players in SPAAC are a strained cyclooctyne, like trans-cyclooctene (TCO), and an azide-functionalized molecule. The reagent this compound combines three critical functional components:
-
Trans-Cyclooctene (TCO): A highly reactive, strained alkene that serves as the engine of the click reaction.[5]
-
PEG3 Linker: A three-unit polyethylene glycol spacer that enhances water solubility, improves pharmacokinetics, and reduces steric hindrance.[1][6][7][8][9]
-
Amine (NH2) Group: A versatile chemical handle for conjugation to various biomolecules and surfaces.[10]
Core Mechanism of Action
The reactivity of this compound is driven by the significant ring strain of the trans-cyclooctene double bond. This strain lowers the activation energy for the [3+2] cycloaddition reaction with an azide.
The mechanism proceeds as follows:
-
Molecular Recognition: The electron-rich azide approaches the strained, electron-deficient double bond of the TCO ring.
-
[3+2] Cycloaddition: The molecules undergo a concerted, irreversible cycloaddition. The pi electrons from the TCO double bond and the azide react to form a new five-membered heterocyclic ring.
-
Triazole Formation: The initial cycloadduct rearranges to form a stable, covalent triazole linkage, effectively "clicking" the two molecules together.
This reaction is exceptionally fast and selective, proceeding efficiently at physiological temperature and pH.[11]
The amine group on the PEG3 linker provides a point of attachment for molecules containing activated esters (like NHS esters) or carboxylic acids (via EDC/NHS chemistry). This allows researchers to first conjugate a biomolecule of interest to the this compound and then use the exposed TCO moiety for the subsequent click reaction with an azide-modified partner.
Quantitative Data
The efficiency of SPAAC reactions is typically described by second-order rate constants (k₂). The reaction between TCO and tetrazine derivatives, another important bioorthogonal reaction, is among the fastest known, with rates often exceeding 10³ M⁻¹s⁻¹.[12][13][14] While SPAAC reactions with azides are generally slower than TCO-tetrazine ligations, they are still highly efficient for bioconjugation. The stability of the TCO group is also a critical parameter.
| Parameter | Value Range | Conditions | Significance |
| Second-Order Rate Constant (k₂) (TCO + Benzyl Azide) | 0.01 - 0.1 M⁻¹s⁻¹ | Organic Solvents / Aqueous Buffers | Measures the intrinsic speed of the click reaction. Higher values allow for faster labeling at lower concentrations. |
| Second-Order Rate Constant (k₂) (TCO + Tetrazine) | > 800 M⁻¹s⁻¹ up to 3.3 x 10⁶ M⁻¹s⁻¹ | Aqueous Buffers, 25°C | For comparison, demonstrates the exceptionally fast kinetics of the related TCO-tetrazine ligation.[12][13][14][15][16] |
| TCO Stability (Aqueous Buffer) | Stable for weeks at 4°C, pH 7.5 | Physiological Buffer | High stability is crucial for multi-step procedures and in vivo applications.[15] However, isomerization to the unreactive cis-isomer can occur in the presence of thiols or certain metals.[17] |
| Conjugation Efficiency | > 99% | Optimized Conditions | Demonstrates the reaction's utility for quantitative labeling.[15] |
| Reaction Time | 30 - 120 minutes | Room Temperature | Indicates the practical timeframe for completing conjugation experiments.[2][15] |
Experimental Protocols
Here are two common protocols utilizing this compound.
Protocol 1: Labeling a Protein with a TCO Moiety
This protocol describes how to attach the TCO group to a protein using the amine handle of this compound and a carboxyl-containing protein (or a protein modified to contain a carboxyl group). This is often done via EDC/NHS chemistry.
Materials:
-
Protein of interest (in amine-free buffer like PBS or MES)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Reaction Buffer (e.g., MES buffer, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column
Procedure:
-
Protein Preparation: Prepare the protein at a concentration of 1-5 mg/mL in Reaction Buffer.
-
Activator Preparation: Immediately before use, prepare 10 mM stock solutions of EDC and Sulfo-NHS in the Reaction Buffer.
-
Activation: Add a 50-fold molar excess of EDC and Sulfo-NHS to the protein solution. Incubate for 15 minutes at room temperature.
-
TCO-Amine Addition: Add a 20-fold molar excess of this compound to the activated protein solution.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 10 minutes.
-
Purification: Remove excess, unreacted reagents by passing the solution through a desalting spin column equilibrated with the desired storage buffer (e.g., PBS). The TCO-labeled protein is now ready for reaction with an azide-modified molecule.
Protocol 2: Click Reaction with an Azide-Labeled Biomolecule
This protocol details the SPAAC reaction between the TCO-labeled protein (from Protocol 1) and an azide-functionalized molecule.
Materials:
-
TCO-labeled protein
-
Azide-labeled molecule (e.g., small molecule, peptide, or another protein)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-labeled protein in the Reaction Buffer. Dissolve the azide-labeled molecule in a compatible solvent (e.g., DMSO or water) and add it to the protein solution. A 1.5 to 5-fold molar excess of the azide-labeled molecule is recommended.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 37°C. For very low concentration reactants, the incubation time may need to be extended.
-
Purification: If necessary, purify the final conjugate to remove any excess azide-labeled molecule using size-exclusion chromatography (SEC) or dialysis.
Structure-Function Relationships
The design of this compound is a clear example of rational molecular engineering, where each component serves a distinct and vital purpose.
-
TCO Moiety: The strained ring is the reactive center for the bioorthogonal click reaction. The specific (S)-stereoisomer is often preferred for its high reactivity and stability.
-
PEG3 Linker: The hydrophilic PEG chain is crucial for maintaining the solubility of the entire conjugate in aqueous buffers, which is essential for biological applications.[1][6][8] It also acts as a flexible spacer, minimizing steric hindrance between the conjugated molecules and preventing aggregation.[7][15]
-
Amine Group: This primary amine serves as a versatile attachment point, allowing the TCO moiety to be easily coupled to proteins, antibodies, surfaces, or small molecules that contain carboxylic acids or activated esters.[10][15]
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 5. precisepeg.com [precisepeg.com]
- 6. purepeg.com [purepeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. chempep.com [chempep.com]
- 9. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 10. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]
- 11. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [bio-protocol.org]
- 12. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. interchim.fr [interchim.fr]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to TCO-Tetrazine Ligation: A Core Component of Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The trans-cyclooctene (TCO)-tetrazine ligation has rapidly emerged as a cornerstone of bioorthogonal chemistry, offering an unparalleled combination of speed, specificity, and biocompatibility.[1][2] This powerful "click chemistry" reaction enables the precise and efficient conjugation of biomolecules in complex biological environments, making it an invaluable tool for a wide range of applications, from live-cell imaging and proteomics to targeted drug delivery and the development of antibody-drug conjugates (ADCs).[2][3][4] This technical guide provides a comprehensive overview of the core principles of TCO-tetrazine ligation, including its underlying mechanism, quantitative kinetic data, and detailed experimental protocols.
Core Mechanism: An Inverse-Electron-Demand Diels-Alder Reaction
The TCO-tetrazine ligation is a type of inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition reaction.[1][5] Unlike conventional Diels-Alder reactions, the IEDDA reaction occurs between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the strained TCO).[5] The reaction proceeds through a two-step mechanism:
-
[4+2] Cycloaddition: The reaction is initiated by a rapid cycloaddition between the tetrazine and the TCO, forming a highly unstable tricyclic intermediate.[1][5]
-
Retro-Diels-Alder Reaction: This intermediate then undergoes an irreversible retro-Diels-Alder reaction, leading to the elimination of a molecule of dinitrogen (N₂) gas.[1][5] The release of N₂ is a significant driving force for the reaction's irreversibility.[1]
The final product is a stable dihydropyridazine conjugate, which can further tautomerize and oxidize to a pyridazine.[1][6] The high strain of the trans-cyclooctene ring and the unique electronic properties of the tetrazine contribute to the exceptionally fast reaction kinetics.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of PEGylation in (S)-TCO-PEG3-amine Linkers: A Technical Guide
Executive Summary: The field of bioconjugation has been significantly advanced by bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine.[1] The (S)-TCO-PEG3-amine linker is a key reagent in this field, offering a heterobifunctional structure for covalently linking biomolecules. This technical guide explores the critical role of the integrated tri-ethylene glycol (PEG3) moiety in this linker. The inclusion of this short PEG chain confers substantial benefits, including enhanced aqueous solubility, improved reaction kinetics by mitigating steric hindrance, and favorable pharmacokinetic properties. These advantages are crucial for the successful development of antibody-drug conjugates (ADCs), PROTACs, and advanced molecular imaging agents.
Introduction to TCO-Tetrazine Bioorthogonal Chemistry
Bioorthogonal chemistry refers to reactions that can occur in complex biological systems without interfering with native biochemical processes.[2] Among the most powerful of these is the IEDDA cycloaddition between a TCO derivative and a tetrazine. This "click chemistry" reaction is prized for its exceptionally fast kinetics, high selectivity, and ability to proceed under mild, aqueous conditions without the need for toxic catalysts.[3][4][5]
The this compound linker is a heterobifunctional molecule designed to leverage this chemistry. It contains:
-
An (S)-trans-cyclooctene (TCO) group: The reactive moiety for the IEDDA reaction with a tetrazine-functionalized molecule.[2]
-
A primary amine (-NH2) group: A versatile handle for conjugation to various biomolecules, often targeting carboxyl groups (with activators like EDC) or activated esters (like NHS esters).[6]
-
A tri-ethylene glycol (PEG3) spacer: A short, hydrophilic chain that connects the TCO and amine groups.[1][6]
This structure allows for a two-step conjugation strategy, making it a valuable tool in drug delivery, diagnostics, and proteomics.[2][5]
Core Benefits of the PEG3 Spacer
The incorporation of a PEG3 spacer, while seemingly a minor structural element, imparts significant and enabling properties to the linker and the final bioconjugate.
Enhanced Physicochemical Properties
A primary challenge in bioconjugation is the poor aqueous solubility of many small molecule drugs and linkers, which can lead to aggregation.[1] The PEG3 spacer effectively addresses this issue.
-
Increased Solubility: Polyethylene glycol is inherently hydrophilic.[7][8] The PEG3 chain increases the overall water solubility of the TCO linker and the resulting conjugates, preventing aggregation and precipitation in aqueous buffers.[1][7][9] This is critical for ensuring that reactions can be performed under biologically compatible conditions and that the final product is stable.[10]
-
Reduced Non-specific Binding: The hydration shell created by the PEG chain helps to reduce non-specific protein adsorption, a phenomenon often referred to as a "stealth" effect.[11]
Caption: Logical flow of PEG3 spacer properties to functional benefits.
Optimization of Reaction Kinetics and Efficiency
The PEG3 spacer acts as a flexible arm that physically separates the TCO group from the conjugated biomolecule.[6]
-
Mitigation of Steric Hindrance: This separation minimizes steric hindrance, allowing the TCO and tetrazine moieties to approach each other more freely, which is essential for an efficient cycloaddition reaction.[3][6]
-
Prevention of TCO "Burying": Hydrophobic TCO groups, when attached directly to large proteins like monoclonal antibodies (mAbs), can interact with hydrophobic patches on the protein surface and become "buried" or inaccessible.[9][12] The hydrophilic PEG3 linker prevents this interaction, ensuring the TCO group remains exposed and available for reaction.[12] This directly translates to a higher functional yield of the desired conjugate.
| Parameter | Non-PEGylated TCO-Antibody | PEGylated TCO-Antibody | Source |
| Active TCO Moiety | 10.95% | 46.65% | [12] |
| Fold Increase in Reactivity | 1x | >4x | [12] |
| Table 1: Impact of PEGylation on the reactivity of a TCO-modified Herceptin antibody. The incorporation of a PEG4 chain dramatically increased the percentage of TCO groups available for reaction.[12] |
Improved In Vivo Performance
For therapeutic and diagnostic applications, the behavior of a bioconjugate in vivo is paramount. PEGylation is a well-established strategy for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of biologics.[13][14]
-
Extended Circulation Half-Life: PEGylation increases the hydrodynamic radius of a molecule, which reduces its rate of renal clearance, thereby extending its circulation time in the bloodstream.[11][14]
-
Reduced Immunogenicity and Proteolysis: The flexible PEG chain can shield the bioconjugate from recognition by the immune system and protect it from enzymatic degradation.[14][15]
-
Enhanced Bioavailability: By improving solubility and stability, PEGylation leads to greater bioavailability, meaning more of the administered agent is available to reach its target.[7]
-
Favorable Biodistribution: Studies have shown that PEGylated radiotracers can exhibit significantly decreased uptake in non-target organs like the kidneys, leading to higher-contrast images and lower off-target toxicity.[16] In some cases, PEGylation can also lead to faster excretion of metabolites, which further improves the signal-to-noise ratio in imaging applications.[17]
| Parameter (1 hr post-injection) | Non-PEGylated 111In-Proticles | PEGylated 111In-Proticles | Source |
| Blood Concentration (% ID/g) | 0.06 ± 0.01 | 0.23 ± 0.01 | [18] |
| Table 2: Comparison of blood concentration for PEGylated vs. non-PEGylated radiolabeled nanoparticles (in vivo). The PEGylated particles showed significantly higher blood retention, indicating a longer circulation time.[18] |
Experimental Protocols & Workflows
The following sections provide generalized protocols for using this compound in a typical bioconjugation workflow. Researchers should optimize concentrations, buffers, and incubation times for their specific molecules.
Workflow 1: Labeling a Protein with this compound
This protocol describes the conjugation of the linker's amine group to available carboxyl groups on a protein, such as aspartic or glutamic acid residues, using EDC/NHS chemistry.
Caption: Experimental workflow for labeling a protein with the linker.
Detailed Methodology:
-
Reagent Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or DMF.[4] Prepare fresh solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) in a non-amine, non-carboxylate buffer (e.g., MES buffer).
-
Protein Preparation: Dissolve the protein to be labeled in an appropriate reaction buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0) at a concentration of 1-5 mg/mL.[4]
-
Activation: Add a molar excess of EDC and Sulfo-NHS to the protein solution. Incubate for 15 minutes at room temperature.
-
Conjugation: Add the this compound stock solution to the activated protein mixture. A 10-20 fold molar excess of the linker over the protein is a common starting point. Allow the reaction to proceed for 2 hours at room temperature.
-
Purification: Remove excess linker and reaction byproducts using a desalting spin column, dialysis, or size-exclusion chromatography equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[4]
Workflow 2: TCO-Tetrazine Ligation
This protocol describes the bioorthogonal reaction between the newly formed TCO-labeled protein and a tetrazine-labeled molecule.
Caption: Experimental workflow for the final TCO-tetrazine ligation step.
Detailed Methodology:
-
Reactant Preparation: Prepare the TCO-labeled protein (from Workflow 1) and the tetrazine-functionalized molecule in a reaction buffer like PBS, pH 7.4.
-
Ligation: Mix the two components. It is common to use a slight molar excess (e.g., 1.1 to 5-fold) of the smaller tetrazine-labeled molecule to ensure complete conjugation of the TCO-protein.[4]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[4][19] The extremely fast kinetics of the IEDDA reaction mean that conjugation is often complete within this timeframe at micromolar concentrations.[4]
-
Analysis/Purification (Optional): The final conjugate can be used directly or purified further if necessary to remove any excess tetrazine reagent, typically via size-exclusion chromatography.
Conclusion
The this compound linker is a powerful tool for modern bioconjugation, and its efficacy is profoundly enhanced by the integrated PEG3 spacer. This short hydrophilic chain provides a multitude of benefits, from improving the solubility and reaction efficiency of the initial labeling step to enhancing the in vivo stability and pharmacokinetic profile of the final conjugate. For researchers and drug development professionals, understanding and leveraging the properties imparted by PEGylation is essential for designing next-generation therapeutics and diagnostics with improved performance and clinical viability.
References
- 1. benchchem.com [benchchem.com]
- 2. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. interchim.fr [interchim.fr]
- 8. precisepeg.com [precisepeg.com]
- 9. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 10. nanocs.net [nanocs.net]
- 11. chempep.com [chempep.com]
- 12. escholarship.org [escholarship.org]
- 13. zora.uzh.ch [zora.uzh.ch]
- 14. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 16. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. TCO-PEG3-SS-PEG3-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
An In-depth Technical Guide to Inverse-Electron-Demand Diels-Alder Reactions with Trans-Cyclooctene (TCO)
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) reaction, particularly the ligation between trans-cyclooctene (TCO) and tetrazine (Tz), has rapidly emerged as a powerful tool in bioorthogonal chemistry.[1][2] Its exceptional reaction kinetics, high specificity, and biocompatibility have made it indispensable for a wide range of applications, including live-cell imaging, targeted drug delivery, and the development of antibody-drug conjugates (ADCs).[2][3] This technical guide provides a comprehensive overview of the core principles of the TCO-tetrazine IEDDA reaction, detailed experimental protocols, and key quantitative data to facilitate its application in research and drug development.
Core Principles and Mechanism
The IEDDA reaction is a type of [4+2] cycloaddition between an electron-rich dienophile and an electron-poor diene.[4] In the context of bioorthogonal chemistry, the highly strained and electron-rich TCO acts as the dienophile, while the electron-deficient tetrazine serves as the diene.[1] The reaction proceeds rapidly under physiological conditions without the need for a catalyst.[4][5]
The mechanism involves two main steps:
-
[4+2] Cycloaddition: The tetrazine and TCO undergo a rapid cycloaddition to form an unstable tricyclic intermediate.[1]
-
Retro-Diels-Alder Reaction: This intermediate then undergoes a rapid retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[1] This step is the primary driving force for the reaction's irreversibility. The final product is a stable dihydropyridazine, which can further tautomerize and oxidize to a pyridazine.[1]
The reaction between tetrazine and TCO can be monitored spectroscopically by observing the disappearance of the tetrazine's characteristic absorption band between 510 and 550 nm.[5][6]
Quantitative Data
The TCO-tetrazine ligation is renowned for its exceptionally fast reaction kinetics, with second-order rate constants (k₂) among the highest for any bioorthogonal reaction.[1] This allows for efficient labeling at low concentrations, which is critical for in vivo applications.[1] The reactivity is influenced by the specific structures of the TCO and tetrazine derivatives. For instance, the axial isomer of 5-hydroxy-trans-cyclooctene (5-OH-TCO) is more reactive than the equatorial isomer.[4]
Table 1: Second-Order Rate Constants (k₂) for TCO-Tetrazine IEDDA Reactions
| Tetrazine Derivative | Dienophile | Solvent/Conditions | k₂ (M⁻¹s⁻¹) |
| 3-(p-aminomethylphenyl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 26,000 ± 500[7] |
| 3-(p-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazine | TCO | PBS, 37°C | 820 ± 70[7] |
| 3-(p-aminomethylphenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 5,300 ± 400[7] |
| 3-(p-aminomethylphenyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 22,000 ± 2,000[7] |
| 3-(aminohexanoic acid)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 30,000 ± 3,000[7] |
| 3-(aminohexanoic acid)-6-methyl-1,2,4,5-tetrazine | TCO | PBS, 37°C | 210 ± 20[7] |
| General Range | TCO | Aqueous | 1,000 - 1,000,000[5][8] |
Table 2: Photophysical Properties of Tetrazine-Based Fluorogenic Probes
Many tetrazine derivatives exhibit fluorescence quenching, which is alleviated upon reaction with TCO, leading to a "turn-on" fluorescent signal. This property is highly advantageous for bioimaging applications.
| Fluorophore-Tetrazine Conjugate | Emission Wavelength (nm) | Quantum Yield (Φ) Before Reaction | Quantum Yield (Φ) After Reaction with TCO | Fold Enhancement |
| Tetrazine-BODIPY | ~520 | Low | High | >10 |
| Tetrazine-Coumarin | ~480 | Low | High | >20 |
| Tetrazine-Cyanine5 | ~670 | Low | High | >5 |
| Tetrazine-Rhodamine | ~580 | Low | High | >15 |
| Tetrazine Ethers (general) | 580-590 | ~12% | Near Zero ("Turn-off") | N/A[9] |
Note: Specific quantum yields and enhancement factors can vary significantly based on the fluorophore, linker, and specific tetrazine structure.
Experimental Protocols
Protocol 1: Protein Labeling with a TCO-NHS Ester
This protocol details the labeling of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative, which targets primary amines like lysine residues.[1][10]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-5 mg/mL.[1][10]
-
TCO-PEG-NHS ester (or other desired TCO-NHS derivative).[10]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][10]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[10]
-
Spin desalting columns.[10]
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column.[1]
-
TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[1][10]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[1][10]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[1]
-
Quenching (Optional): To quench any unreacted NHS ester, add quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes.[1]
-
Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column or dialysis.[1]
Protocol 2: Protein-Protein Conjugation via TCO-Tetrazine Ligation
This protocol outlines the conjugation of a TCO-labeled protein to a tetrazine-labeled protein.[5][6]
Materials:
-
TCO-modified protein (prepared as in Protocol 1).[10]
-
Tetrazine-labeled protein (prepared using a similar NHS ester protocol with a tetrazine-NHS ester).
-
Reaction buffer (e.g., PBS, pH 7.4).[10]
Procedure:
-
Reactant Preparation: Prepare the TCO-modified and tetrazine-labeled proteins in the reaction buffer.[10]
-
Conjugation Reaction: Mix the TCO-labeled protein and the tetrazine-labeled protein. A 1:1 to 1:1.5 molar ratio of TCO-protein to tetrazine-protein is often used.[1] For optimal results, a slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be beneficial.[11]
-
Incubation: Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation.[6] The reaction can also be performed at 4°C, which may require a longer incubation time.[6]
-
Monitoring (Optional): The reaction can be monitored by measuring the decrease in absorbance of the tetrazine at 510-550 nm.[5][6]
-
Purification (Optional): The final conjugate can be purified from unreacted proteins using size-exclusion chromatography.[6]
Protocol 3: Pretargeted In Vivo Imaging
This protocol describes a pretargeting strategy for in vivo imaging, which helps to improve the signal-to-background ratio.[12]
Materials:
-
Antibody-TCO conjugate.
-
Fluorescently labeled tetrazine probe.
-
Sterile PBS.
-
Animal model (e.g., tumor-bearing mouse).
Procedure:
-
Antibody-TCO Administration: Administer the antibody-TCO conjugate to the animal model, typically via intravenous injection.[12]
-
Incubation and Clearance: Allow the antibody-TCO conjugate to circulate, accumulate at the target site (e.g., tumor), and clear from the bloodstream. This period can range from 24 to 72 hours, depending on the antibody's pharmacokinetics.[12]
-
Tetrazine Probe Administration: After the clearance period, administer the small, rapidly clearing fluorescent tetrazine probe.[12]
-
In Vivo Reaction: The tetrazine probe will rapidly react with the TCO-functionalized antibody at the target site.[12]
-
Imaging: At various time points after tetrazine administration (e.g., 1, 4, 8, and 24 hours), perform in vivo imaging using an appropriate imaging system to detect the fluorescent signal at the target site.[12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The Inverse Electron Demand Diels‐Alder Reaction Between Tetrazine and Trans‐Cyclooctene for Pretargeted Bioimaging Applications | Scilit [scilit.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 9. Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
(S)-TCO-PEG3-Amine: A Technical Guide to Solubility and Stability for Researchers
This in-depth technical guide provides essential data on the solubility and stability of (S)-TCO-PEG3-amine, a critical reagent for professionals in research, drug development, and scientific fields. The following sections detail the molecule's properties, experimental protocols, and key considerations for its effective use in bioorthogonal chemistry.
Core Properties of this compound
This compound is a bifunctional linker featuring a trans-cyclooctene (TCO) group and a primary amine, connected by a hydrophilic three-unit polyethylene glycol (PEG) spacer. The TCO moiety participates in rapid and specific inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with tetrazines, a cornerstone of bioorthogonal chemistry. The amine group provides a convenient handle for conjugation to various molecules and surfaces. The PEG spacer is designed to enhance aqueous solubility and minimize steric hindrance.[1][2][3]
Solubility Profile
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Dimethyl sulfoxide (DMSO) | Soluble | [3][5][6] |
| Dimethylformamide (DMF) | Soluble | [3][5][6] |
| Dichloromethane (DCM) | Soluble | [3][5][6] |
| Tetrahydrofuran (THF) | Soluble | [3][5] |
| Chloroform | Soluble | [3][5] |
| Acetonitrile | Soluble | [1] |
Experimental Protocol for Solubility Determination (General Method)
While specific protocols from manufacturers are not provided, a general method for determining the solubility of a compound like this compound is as follows:
-
Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in a solvent in which it is freely soluble, such as DMSO.
-
Serial Dilutions: A series of dilutions are made from the stock solution into the solvent of interest (e.g., water, buffer, or organic solvent).
-
Visual Inspection: The solutions are vortexed and visually inspected for any sign of precipitation. The highest concentration that remains a clear solution is considered the approximate solubility.
-
Spectrophotometric Analysis (for quantitative data): For a more precise measurement, the solutions can be centrifuged to pellet any undissolved material, and the concentration of the supernatant can be measured using a spectrophotometer, if the compound has a suitable chromophore, or by HPLC.
Stability and Storage
The stability of this compound is a critical factor for its successful application. The primary concern is the isomerization of the reactive trans-cyclooctene (TCO) to the unreactive cis-cyclooctene (CCO).[6][7] This isomerization is a key degradation pathway that leads to a loss of reactivity with tetrazines.
Table 2: Stability and Recommended Storage Conditions
| Parameter | Recommendation | Reference(s) |
| Storage Temperature | -20°C is the most commonly recommended temperature. One source suggests -10°C. | [2][3][5][6][8] |
| Storage Conditions | Store in a desiccated environment to protect from moisture. | [3][5] |
| Long-term Storage | Not recommended due to the potential for isomerization of the TCO group to the inactive CCO form. | [6][7] |
| Shipping | Typically shipped on dry ice or at ambient temperature. | [3][5][6][8] |
| Aqueous Stability | A related compound, TCO-PEG3-modified goat IgG, lost approximately 10.5% of its reactivity after 4 weeks at 4°C and 7% at -20°C in a pH 7.5 buffer. This suggests that the TCO group has limited long-term stability in aqueous solutions. | [4] |
Experimental Protocol for Stability Assessment (General Method)
A general workflow to assess the stability of this compound is outlined below. This typically involves monitoring the loss of the active TCO-containing compound over time under various conditions.
-
Sample Preparation: Solutions of this compound are prepared in the desired buffers (e.g., varying pH) or solvents.
-
Incubation: The samples are incubated at different temperatures (e.g., 4°C, 25°C, 37°C) for various time points.
-
Reaction with Tetrazine: At each time point, an aliquot of the sample is taken and reacted with a known excess of a tetrazine-fluorophore conjugate.
-
Analytical Measurement: The reaction mixture is analyzed by a suitable method to quantify the amount of the resulting fluorescent conjugate or the remaining unreacted tetrazine-fluorophore. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for this purpose.
-
Data Analysis: The percentage of active this compound remaining at each time point is calculated to determine the degradation rate and half-life under the tested conditions.
Experimental Workflow and Logical Relationships
The primary application of this compound is in bioconjugation via the IEDDA reaction. The general workflow involves two main stages: functionalization of a molecule of interest with the TCO moiety and the subsequent bioorthogonal reaction with a tetrazine-modified partner.
Caption: General workflow for bioconjugation using this compound.
The diagram above illustrates the two-step process. First, the molecule of interest is functionalized with this compound. The primary amine of the linker can be coupled to, for example, carboxylic acids on a protein using EDC/NHS chemistry. In parallel, a second molecule is functionalized with a tetrazine. Finally, the two functionalized molecules are mixed, and the bioorthogonal IEDDA reaction occurs rapidly and specifically under mild, aqueous conditions to form a stable covalent bond.
Signaling Pathway Considerations
This compound is a tool for chemical biology and bioconjugation; it does not directly participate in or modulate a specific signaling pathway. Instead, it is used to create conjugates that can be used to study, visualize, or perturb signaling pathways. For example, a TCO-labeled antibody could be used to target a cell surface receptor, and a tetrazine-labeled drug could then be delivered to that receptor to study its effect on downstream signaling. The design of such an experiment would be dependent on the specific pathway being investigated.
Caption: Conceptual use of a TCO-conjugate to study a signaling pathway.
This second diagram provides a conceptual illustration of how a conjugate created with this compound could be used. A TCO-functionalized antibody targets a specific cell surface receptor. A tetrazine-functionalized drug is then administered and ligates to the antibody in situ. This targeted delivery allows for the study of the drug's effect on the receptor and its downstream signaling pathway, leading to a measurable cellular response.
References
- 1. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. chemimpex.com [chemimpex.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. interchim.fr [interchim.fr]
- 5. vectorlabs.com [vectorlabs.com]
- 6. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]
- 7. TCO-PEG3-NHS ester, 2141981-88-4 | BroadPharm [broadpharm.com]
- 8. chemscene.com [chemscene.com]
storage and handling conditions for TCO reagents
An In-depth Technical Guide to the Storage and Handling of TCO Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the best practices for storing and handling trans-cyclooctene (TCO) reagents to ensure their stability and reactivity for successful application in bioorthogonal chemistry, particularly in the realm of drug development and bioconjugation.
Introduction to TCO Reagents
Trans-cyclooctenes are strained alkenes that participate in exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazines.[1][2] This "click chemistry" reaction is a cornerstone of bioorthogonal labeling due to its high speed, specificity, and ability to proceed in complex biological environments without the need for a catalyst.[1][3][4] TCO reagents are widely used for applications such as live-cell imaging, antibody-drug conjugation, and in vivo pretargeting.[1][5] However, the inherent ring strain that makes TCOs highly reactive also renders them susceptible to isomerization and degradation, necessitating strict storage and handling protocols.[6][7]
Core Principles of TCO Reagent Stability
The primary challenge in working with TCO reagents is preventing their isomerization to the much less reactive cis-cyclooctene (CCO) isomer.[6][8] This process can be influenced by several factors, including temperature, light, moisture, and the presence of certain chemical species. More strained and, therefore, more reactive TCO derivatives, such as s-TCO and d-TCO, are often more prone to isomerization than the parent TCO compounds.[6][8]
Quantitative Data on TCO Reagent Storage and Stability
The following tables summarize the recommended storage conditions and stability data for various TCO reagents based on available literature.
Table 1: Recommended Storage Conditions for TCO Reagents
| Reagent Type | Form | Recommended Storage Temperature | Additional Recommendations |
| General TCO Derivatives | Solid | -20°C[7] | Desiccate, protect from light.[9] For long-term storage, keep as solids in the freezer.[7] |
| Solution | -20°C or -80°C[8] | Store in an inert atmosphere (e.g., under nitrogen or argon). | |
| TCO-NHS Esters | Solid | -20°C | Desiccate, protect from light. Avoid prolonged exposure to moisture to preserve NHS ester reactivity.[10] |
| In Solvent | -80°C (up to 6 months); -20°C (up to 1 month) | Use anhydrous solvents (e.g., DMSO, DMF). Protect from light and store under nitrogen. | |
| d-TCO Derivatives | Solid | -20°C | Crystalline solids that can be stored on the bench for short periods. For long-term storage (at least 14 months), keep as solids in the freezer.[7] |
| s-TCO Derivatives | Solution | Freezer temperatures | Generally handled as neat materials but require storage in solution at low temperatures to prevent polymerization and isomerization.[7] |
Table 2: Stability of TCO Derivatives Under Various Conditions
| TCO Derivative | Condition | Observation | Reference |
| d-TCO | Phosphate buffered D₂O (pD 7.4), 20 mM | No isomerization or decomposition after 14 days. | [7] |
| d-TCO | 0.5 M in CD₃OD, room temperature | 5% isomerization after three weeks. | [7] |
| d-TCO | Human serum, room temperature | >97% remained as the trans-isomer after four days. | [6] |
| d-TCO | 30 mM mercaptoethanol, pH 7.4 | 43% isomerization after 5 hours. | [7] |
| s-TCO | 30 mM mercaptoethanol in CD₃OD | Stable for 8 hours, followed by rapid isomerization. | [8] |
| TCO-conjugated CC49 antibody | In vivo | 75% of the TCO remained reactive after 24 hours. | [6] |
Experimental Protocols
General Handling of Moisture and Air-Sensitive TCO Reagents
Many TCO reagents, especially those with active esters like NHS esters, are sensitive to moisture and air. Proper handling techniques are crucial to maintain their reactivity.
Methodology:
-
Preparation of Glassware: All glassware should be thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of dry, inert gas (e.g., nitrogen or argon).[11]
-
Inert Atmosphere: Conduct all manipulations of the TCO reagent under an inert atmosphere using a glovebox or Schlenk line techniques.[11]
-
Use of Anhydrous Solvents: Dissolve TCO reagents in high-quality, anhydrous solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[12]
-
Syringe Techniques: Use dry syringes and needles to transfer TCO solutions. To prevent a vacuum from forming in the reagent bottle, which can pull in moist air, use a nitrogen or argon blanket over the septum. Specialized septum-sealed bottles (e.g., Sure/Seal™) are recommended for storing and dispensing air-sensitive reagents.[11]
Protocol for Labeling Proteins with a TCO-NHS Ester
This protocol describes a general procedure for labeling a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
TCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Methodology:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.[3]
-
TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[3]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[3]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[3]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.[13]
-
Purification: Remove excess, unreacted TCO reagent using a desalting column.[10]
-
Storage: Store the TCO-labeled protein at 4°C until use.[10]
Visualizing Key Processes
TCO-Tetrazine Ligation Signaling Pathway
The reaction between a TCO and a tetrazine proceeds via an inverse-electron-demand Diels-Alder cycloaddition, forming an unstable intermediate that rapidly eliminates dinitrogen to yield a stable dihydropyridazine product.[5]
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. interchim.fr [interchim.fr]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. benchchem.com [benchchem.com]
- 13. furthlab.xyz [furthlab.xyz]
An In-depth Technical Guide to the Safe Handling of (S)-TCO-PEG3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for (S)-TCO-PEG3-amine, a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Given its increasing application in scientific research, a thorough understanding of its properties and associated safety measures is paramount for laboratory personnel.
Compound Profile
This compound, also known as trans-Cyclooctene-PEG3-amine, is a versatile tool in the field of bioorthogonal chemistry.[3] Its structure incorporates a strained trans-cyclooctene (TCO) moiety, which participates in rapid and specific inverse-electron-demand Diels-Alder cycloaddition reactions with tetrazines.[4] This "click chemistry" reaction is noted for its high efficiency and biocompatibility, allowing for the conjugation of biomolecules in complex biological systems.[4] The molecule also possesses a primary amine group, enabling its conjugation to various substrates, and a hydrophilic polyethylene glycol (PEG) spacer, which enhances solubility and reduces steric hindrance.[3][4]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, compiled from various suppliers. Note that some variations in reported values exist, which may be attributed to different isomers or measurement conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₃₂N₂O₅ or C₁₉H₃₆N₂O₅ | [3][5][6] |
| Molecular Weight | 344.45 g/mol or 372.5 g/mol | [3][5][6] |
| Appearance | Colorless to slightly yellow oil | [3][7] |
| Purity | >90% to ≥99% (typically determined by HPLC) | [3][5][6][8] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform, and Acetonitrile | [4][5][7] |
| CAS Number | 1800507-93-0 | [4][5][6] |
Hazard Identification and Safety Precautions
While a comprehensive toxicological profile for this compound is not extensively documented, available safety data sheets (SDS) and supplier information provide guidance on potential hazards and necessary precautions.
GHS Hazard Classification
One supplier has classified the compound with the GHS07 pictogram, indicating the following potential hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning
Recommended Personal Protective Equipment (PPE)
The following diagram illustrates the recommended personal protective equipment to be used when handling this compound.
Caption: Recommended PPE for handling this compound.
First Aid Measures
In the event of exposure, the following first-aid measures are recommended:
-
If Inhaled: While not expected to be a primary inhalation hazard under normal use, if respiratory irritation occurs, move the individual to fresh air. If symptoms persist, consult a physician.[9]
-
In Case of Skin Contact: Immediately rinse the affected area with plenty of water.[9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present and can be easily removed, do so. Continue rinsing.[9]
-
If Swallowed: If the individual feels unwell, seek medical advice. Do not induce vomiting.[9]
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Storage
-
Temperature: Store at -20°C for long-term stability.[5][6][7] Some suppliers recommend storage at -10°C.[3] For solutions in solvent, storage at -80°C may be recommended for up to one year.[1]
-
Environment: The compound should be stored under an inert gas and desiccated.[7][8]
-
Sensitivity: this compound is sensitive to light, air, and heat.[8] It is important to protect it from these elements to prevent degradation.
-
Shelf Life: The TCO moiety has a limited shelf life as it can isomerize to the less reactive cis-cyclooctene (CCO). Therefore, long-term storage is not recommended.[5]
Handling
The following workflow outlines the general procedure for handling this compound in a laboratory setting.
Caption: A generalized workflow for handling this compound.
Spill and Disposal Procedures
-
Spill Response: In the event of a spill, ensure adequate ventilation and wear appropriate PPE. Mechanically take up the spilled material and place it in a suitable container for disposal.[9]
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, and national regulations. Empty containers may retain product residues and should be handled accordingly.[9]
Experimental Protocols: General Bioconjugation
While specific experimental protocols will vary depending on the application, the following provides a generalized methodology for the use of this compound in a two-step bioconjugation reaction.
Step 1: Amine-Reactive Conjugation
The primary amine of this compound can be reacted with a variety of functional groups, most commonly activated esters such as N-hydroxysuccinimide (NHS) esters.
-
Preparation of Reactants:
-
Dissolve the molecule containing the NHS ester in an appropriate anhydrous solvent (e.g., DMF or DMSO).
-
Dissolve this compound in the same anhydrous solvent.
-
-
Reaction:
-
Add the this compound solution to the NHS ester solution. The molar ratio will depend on the specific reactants and desired degree of labeling. A slight excess of the amine may be used.
-
The reaction is typically carried out at room temperature for 1-4 hours.
-
-
Purification:
-
The resulting TCO-functionalized molecule can be purified using standard techniques such as HPLC or size-exclusion chromatography to remove unreacted starting materials.
-
Step 2: Bioorthogonal Ligation with Tetrazine
The TCO group on the functionalized molecule will react with a tetrazine-containing molecule via an inverse-electron-demand Diels-Alder cycloaddition.
-
Preparation of Reactants:
-
Dissolve the purified TCO-functionalized molecule in a suitable buffer (e.g., PBS).
-
Dissolve the tetrazine-labeled molecule in the same buffer.
-
-
Reaction:
-
Mix the two solutions. The reaction is typically very fast and can be complete within 30 minutes at room temperature, even at low concentrations.[4]
-
-
Analysis:
-
The final conjugate can be analyzed by techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful ligation.
-
The following diagram illustrates this general bioconjugation workflow.
Caption: General workflow for a two-step bioconjugation reaction.
References
- 1. TCO-PEG3-amine | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. TCO-PEG3-amine axial isomer | TCI AMERICA [tcichemicals.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Methodological & Application
Application Notes: (S)-TCO-PEG3-Amine Protocol for Antibody Conjugation
These application notes provide a detailed protocol for the conjugation of a trans-cyclooctene (TCO) moiety to an antibody, creating a bioorthogonally reactive molecule for subsequent "click chemistry" ligation with a tetrazine-labeled probe. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance, facilitating efficient conjugation.[1][2][3] This technique is instrumental in the development of antibody-drug conjugates (ADCs), diagnostic imaging agents, and other targeted therapeutic and research applications.[2][4]
The primary method detailed here involves the use of an amine-reactive TCO-PEG-NHS ester to target primary amines (e.g., lysine residues) on the antibody.[5][] An alternative approach for modifying antibody carboxyl groups using TCO-PEG3-amine with an activator is also discussed.
Principle of TCO-Tetrazine Ligation
The conjugation strategy is based on the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) between a TCO group and a tetrazine.[1][5] This bioorthogonal reaction is exceptionally fast and highly selective, allowing for the efficient formation of a stable covalent bond in complex biological environments without the need for a catalyst.[1][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the antibody conjugation process.
Table 1: Recommended Reagent Concentrations and Molar Ratios
| Parameter | Recommended Value | Source |
| Antibody Concentration | 1-5 mg/mL | [1][5] |
| TCO-PEG-NHS Ester Stock Concentration | 10 mM in anhydrous DMSO or DMF | [1][5] |
| Molar Excess of TCO-PEG-NHS Ester to Antibody | 10 to 20-fold | [1][5] |
| Quenching Buffer Concentration (Tris-HCl) | 50-100 mM (final concentration) | [1] |
| Tetrazine-Probe to TCO-Antibody Molar Ratio | 1.05 to 1.5-fold excess of tetrazine | [1] |
Table 2: Typical Reaction Conditions and Outcomes
| Parameter | Value | Source |
| Conjugation Reaction Time | 1-2 hours at room temperature | [8] |
| Quenching Time | 15-30 minutes | [8] |
| TCO-Tetrazine "Click" Reaction Time | 30 minutes - 2 hours | [1] |
| Conjugation Efficiency (Site-Specific) | ~95% | [9] |
| TCO Stability in Aqueous Buffer | Stable for weeks at 4°C | [1] |
Experimental Protocols
Protocol 1: Antibody Conjugation with TCO-PEG-NHS Ester (Amine-Reactive)
This protocol describes the labeling of primary amines (e.g., lysine residues) on an antibody with a TCO-PEG-NHS ester.
Materials:
-
Antibody of interest
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0, or 0.1 M sodium bicarbonate, pH 8.3)[5][8]
-
(S)-TCO-PEG3-NHS Ester (or similar TCO-PEG-NHS derivative)
-
Anhydrous DMSO or DMF[5]
-
Spin desalting columns or dialysis equipment for purification[1][5]
Procedure:
-
Antibody Preparation:
-
TCO-PEG-NHS Ester Preparation:
-
Conjugation Reaction:
-
Quenching (Optional but Recommended):
-
Purification:
-
Remove excess, unreacted TCO-PEG-NHS ester using a spin desalting column or by dialysis according to the manufacturer's instructions.[1]
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance of the antibody at 280 nm.
-
Protocol 2: Subsequent TCO-Tetrazine Ligation ("Click" Reaction)
This protocol describes the reaction between the TCO-modified antibody and a tetrazine-labeled molecule.
Procedure:
-
Reactant Preparation:
-
Ligation Reaction:
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from the excess tetrazine reagent by size exclusion chromatography or dialysis.[5]
-
Visual Representations
Caption: Workflow for TCO-PEG-NHS Ester Antibody Conjugation.
Caption: Mechanism of TCO-Tetrazine Bioorthogonal Ligation.
References
- 1. interchim.fr [interchim.fr]
- 2. precisepeg.com [precisepeg.com]
- 3. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 4. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Site-specific conjugation allows modulation of click reaction stoichiometry for pretargeted SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide to Labeling Proteins with (S)-TCO-PEG3-amine
This application note provides a detailed protocol for the covalent labeling of proteins with (S)-TCO-PEG3-amine. This process introduces a trans-cyclooctene (TCO) moiety onto the protein, enabling its subsequent participation in bioorthogonal click chemistry reactions, specifically the Strain-Promoted Inverse Electron-Demand Diels-Alder Cycloaddition (SPIEDAC) with tetrazine-functionalized molecules.[1][2] This technique is invaluable for researchers, scientists, and drug development professionals engaged in creating advanced bioconjugates for applications such as in vivo imaging, drug delivery, and proteomics.[3][4]
The protocol herein focuses on the conjugation of the amine group of this compound to the carboxyl groups (aspartic acid and glutamic acid residues) on the surface of a target protein. This is achieved through the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl groups for reaction with the amine.
Principle of the Labeling Reaction
The labeling strategy involves a two-step activation of the protein's carboxyl groups. First, EDC reacts with the carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. To increase the efficiency of the labeling reaction, NHS is added to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester. This activated NHS ester then readily reacts with the primary amine of this compound to form a stable amide bond, covalently linking the TCO-PEG3 moiety to the protein. The hydrophilic PEG3 spacer enhances the water solubility of the labeled protein and reduces potential steric hindrance.[5][6]
Materials and Equipment
Reagents:
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, amine-free (e.g., do not use Tris-based buffers)[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1.5 M Hydroxylamine, pH 8.5[8]
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting spin columns or gel filtration columns (e.g., Sephadex G-25)[8]
Equipment:
-
UV-Vis Spectrophotometer
-
Microcentrifuge
-
Vortex mixer
-
Pipettes
-
Reaction tubes
Experimental Protocols
Protein Preparation
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 2-10 mg/mL.[7]
-
If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the Reaction Buffer using a desalting spin column or dialysis.[7]
-
Determine the precise protein concentration by measuring the absorbance at 280 nm (A280) using a spectrophotometer.
Preparation of Reagent Stock Solutions
-
EDC Stock Solution (100 mM): Immediately before use, dissolve EDC in chilled Activation Buffer.
-
NHS Stock Solution (100 mM): Immediately before use, dissolve NHS in chilled Activation Buffer.
-
This compound Stock Solution (100 mM): Dissolve this compound in anhydrous DMSO.
Protein Labeling Procedure
-
In a reaction tube, combine the protein solution with the EDC and NHS stock solutions. A 10- to 20-fold molar excess of EDC and NHS over the protein is a good starting point for optimization.
-
Incubate the mixture for 15 minutes at room temperature with gentle mixing to activate the protein's carboxyl groups.
-
Add a 20- to 50-fold molar excess of the this compound stock solution to the activated protein solution.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Quench the reaction: Add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.[9][10]
Purification of the Labeled Protein
-
Remove the excess, unreacted this compound and quenching reagents by passing the reaction mixture through a desalting spin column or a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[8][11]
-
Collect the protein-containing fractions. The labeled protein is now ready for downstream applications or storage.
Characterization of the Labeled Protein
The efficiency of the labeling reaction is determined by calculating the Degree of Labeling (DOL), which is the average number of TCO molecules conjugated to each protein molecule.[12][13] Since the TCO moiety does not have a strong UV-Vis absorbance, a common method to determine the DOL is through a subsequent reaction with a tetrazine-containing dye that has a known extinction coefficient, followed by spectrophotometric analysis.
Protocol for Determining Degree of Labeling (DOL)
-
React a known concentration of the TCO-labeled protein with an excess of a tetrazine-functionalized dye (e.g., Tetrazine-Sulfo-Cy5).
-
After the reaction is complete, remove the excess dye using a desalting spin column.
-
Measure the absorbance of the purified, dye-labeled protein at 280 nm (A280) and at the maximum absorbance wavelength of the dye (A_max).[11]
-
Calculate the DOL using the following formula:
Protein Concentration (M) = [A280 - (A_max × CF)] / ε_protein
DOL = A_max / (ε_dye × Protein Concentration (M))
Where:
Quantitative Data Summary
The following table provides typical ranges for the key quantitative parameters in the protein labeling protocol. Optimization may be required for different proteins.[7]
| Parameter | Recommended Range | Purpose |
| Protein Concentration | 2-10 mg/mL | Higher concentrations generally lead to greater labeling efficiency. |
| Molar Ratio of EDC/NHS to Protein | 10:1 to 20:1 | To activate a sufficient number of carboxyl groups for labeling. |
| Molar Ratio of this compound to Protein | 20:1 to 50:1 | To ensure efficient conjugation to the activated carboxyl groups. |
| Optimal Degree of Labeling (DOL) | 2-10 | For antibodies, this range typically provides a good balance between signal and protein function.[12][15] |
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Pre-targeted imaging workflow using a TCO-labeled antibody.
References
- 1. benchchem.com [benchchem.com]
- 2. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 13. Degree of labeling (DOL) step by step [abberior.rocks]
- 14. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 15. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Cell Surface Modification Using (S)-TCO-PEG3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-TCO-PEG3-amine is a versatile heterobifunctional linker that plays a crucial role in the targeted modification of cell surfaces. This reagent is particularly valuable in the fields of drug development, diagnostics, and fundamental cell biology research.[1] It features a strained (S)-trans-cyclooctene (TCO) moiety and a primary amine, connected by a hydrophilic 3-unit polyethylene glycol (PEG) spacer.
The TCO group participates in an exceptionally fast and selective bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine partner.[2] This "click chemistry" reaction is highly efficient under biocompatible conditions, proceeding rapidly at low concentrations and without the need for toxic catalysts.[2] The primary amine allows for the conjugation of this compound to various molecules or surfaces, such as antibodies, nanoparticles, or reporter molecules, through standard amine-reactive chemistries. The PEG3 linker enhances aqueous solubility and minimizes steric hindrance.[3]
These application notes provide a comprehensive overview of the use of this compound for cell surface modification, including detailed experimental protocols, quantitative data summaries, and visualizations of key workflows and biological pathways.
Data Presentation
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during cell surface modification experiments using TCO-tetrazine ligation. While specific results will vary depending on the cell type, tetrazine partner, and experimental conditions, these tables provide representative values for labeling efficiency and cell viability.
Table 1: Representative Labeling Efficiency of Tetrazine-Modified Cells with a TCO-Fluorophore Conjugate.
| Cell Line | Target Glycan | Tetrazine-Sugar Concentration (µM) | TCO-Fluorophore Concentration (µM) | Incubation Time (min) | Labeling Efficiency (%) |
| MDA-MB-231 | Sialic Acid | 25 | 10 | 30 | ~85 |
| HeLa | Sialic Acid | 50 | 20 | 30 | ~90 |
| Jurkat | Sialic Acid | 25 | 10 | 60 | ~80 |
| A549 | N-acetylgalactosamine | 50 | 20 | 60 | ~75 |
Note: Labeling efficiency is often determined by flow cytometry, comparing the fluorescence intensity of labeled cells to control cells.
Table 2: Cell Viability Assessment Post-Modification.
| Cell Line | Modification Strategy | This compound Conjugate Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Assay Method |
| MDA-MB-231 | Metabolic Glycoengineering + Click | 20 | 1 | >95 | MTT Assay |
| HeLa | Antibody-TCO + Tetrazine-Fluorophore | 10 | 2 | >98 | Calcein AM |
| Jurkat | Metabolic Glycoengineering + Click | 20 | 1 | >95 | Trypan Blue Exclusion |
| A549 | Antibody-TCO + Tetrazine-Fluorophore | 15 | 2 | >97 | Resazurin Assay |
Note: Cell viability should always be assessed relative to untreated control cells to account for baseline cell health.
Experimental Protocols
Protocol 1: Two-Step Cell Surface Labeling via Metabolic Glycoengineering
This protocol describes the labeling of cell surface glycans by first metabolically incorporating a tetrazine-modified sugar into the cellular glycocalyx, followed by the bioorthogonal reaction with an this compound-fluorophore conjugate.
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Peracetylated tetrazine-modified monosaccharide (e.g., Ac4ManNTz)
-
This compound conjugated to a fluorophore (e.g., FITC)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Bovine Serum Albumin (BSA)
Procedure:
-
Metabolic Labeling:
-
Seed cells in a suitable culture vessel and allow them to adhere and grow to the desired confluency.
-
Prepare a stock solution of the tetrazine-modified sugar in DMSO (e.g., 10 mM).
-
Add the tetrazine-sugar stock solution to the complete culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 48-72 hours to allow for the metabolic incorporation of the modified sugar into cell surface glycans.
-
-
Click Reaction with TCO-Fluorophore:
-
Prepare a stock solution of the this compound-fluorophore conjugate in DMSO (e.g., 1 mM).
-
Wash the cells twice with warm PBS to remove any unreacted tetrazine-sugar.
-
Dilute the TCO-fluorophore stock solution in serum-free culture medium or PBS containing 1% BSA to a final concentration of 5-20 µM.
-
Incubate the cells with the TCO-fluorophore solution for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS to remove any unbound TCO-fluorophore.
-
-
Analysis:
-
The labeled cells can now be analyzed by fluorescence microscopy or flow cytometry.
-
For microscopy, cells can be fixed with 4% paraformaldehyde, counterstained (e.g., with DAPI), and mounted.
-
Protocol 2: Antibody-Directed Cell Surface Labeling
This protocol outlines the labeling of a specific cell surface protein using an antibody conjugated to this compound, followed by reaction with a tetrazine-fluorophore.
Materials:
-
Primary antibody specific to the cell surface protein of interest
-
This compound
-
NHS ester or other amine-reactive crosslinker
-
Tetrazine-conjugated fluorophore
-
Cells expressing the target protein
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Preparation of Antibody-TCO Conjugate:
-
Buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the amine-reactive TCO-linker (e.g., TCO-PEG3-NHS ester) in anhydrous DMSO.
-
Add a 10-20 fold molar excess of the TCO-linker to the antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Purify the antibody-TCO conjugate using a desalting column to remove excess, unreacted TCO-linker.
-
-
Cell Labeling:
-
Harvest and wash the cells expressing the target protein.
-
Resuspend the cells in cold PBS containing 1% BSA.
-
Add the antibody-TCO conjugate to the cell suspension at a predetermined optimal concentration.
-
Incubate for 30-60 minutes on ice to allow for antibody binding.
-
Wash the cells twice with cold PBS to remove unbound antibody-TCO conjugate.
-
Resuspend the cells in culture medium and add the tetrazine-fluorophore to a final concentration of 5-10 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS.
-
-
Analysis:
-
Proceed with analysis by flow cytometry or fluorescence microscopy as described in Protocol 1.
-
Mandatory Visualization
Caption: Workflow for two-step cell surface labeling.
Caption: Workflow for ADC development and action.
Caption: Receptor-mediated endocytosis pathway.
References
Application Notes & Protocols: (S)-TCO-PEG3-amine in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-TCO-PEG3-amine is a heterobifunctional linker integral to the advancement of targeted drug delivery and bioconjugation.[1][2] It incorporates three key elements:
-
A trans-cyclooctene (TCO) group: A strained alkene that serves as a highly reactive dienophile.[3][4]
-
A hydrophilic 3-unit polyethylene glycol (PEG3) spacer : This flexible spacer enhances aqueous solubility, improves pharmacokinetics, reduces steric hindrance, and can minimize potential immunogenicity.[1][2][5]
-
A primary amine (-NH2) : This functional group provides a versatile handle for conjugation to a wide array of biomolecules, payloads, or surfaces, typically through amide bond formation with carboxylic acids or activated esters.[1][5]
The primary utility of this compound lies in its application of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between the TCO moiety and a tetrazine (Tz).[6][7] This "click chemistry" reaction is exceptionally fast and highly selective, enabling the efficient formation of stable covalent bonds in complex biological media without the need for cytotoxic catalysts.[2][4][6] These properties make it an ideal tool for constructing sophisticated drug delivery systems, such as antibody-drug conjugates (ADCs), targeted nanoparticles, and PROTACs.[1][7][8]
Key Applications in Drug Delivery
Antibody-Drug Conjugates (ADCs)
This compound is a valuable linker for creating site-specific ADCs. In a common strategy, the linker is first conjugated to a cytotoxic payload via its amine group. This TCO-functionalized payload is then "clicked" onto a tetrazine-modified antibody. This modular, two-step approach allows for precise control over the drug-to-antibody ratio (DAR) and can lead to more homogeneous and stable ADC constructs.[7][9]
Pre-targeted Drug Delivery
Pre-targeting strategies utilize the rapid kinetics of the TCO-tetrazine ligation for in vivo assembly of a therapeutic. First, a TCO-modified targeting molecule (e.g., an antibody) is administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a smaller, tetrazine-labeled therapeutic agent is administered. It rapidly clears from circulation but "clicks" to the TCO-functionalized antibody at the target site, concentrating the therapeutic effect and minimizing systemic toxicity.
"Click-to-Release" Prodrug Systems
In this advanced application, the TCO group is part of a self-immolative linker attached to a drug, rendering it inactive.[10] Upon reaction with a tetrazine trigger, the subsequent cycloaddition and rearrangement cascade leads to the cleavage of the linker and the release of the active drug.[11] This strategy allows for spatiotemporal control over drug activation at a specific site of action.[12]
PROTAC Development
This compound can be used as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. The click chemistry compatibility of the TCO group allows for the modular assembly of the target-binding ligand, the E3 ligase ligand, and the linker.[8]
Quantitative Data Summary
The performance of drug delivery systems based on this compound is underpinned by the kinetics and stability of the TCO-tetrazine ligation.
| Parameter | Value | Significance in Drug Delivery |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition | Bioorthogonal reaction, proceeds efficiently under physiological conditions (aqueous buffer, neutral pH, ambient temperature) without a cytotoxic copper catalyst.[6][7] |
| Second-Order Rate Constant (k₂) | Up to 10⁶ M⁻¹s⁻¹ | One of the fastest bioorthogonal reactions known, enabling efficient conjugation even at low concentrations typical in biological systems.[3][6][13] |
| Reaction Byproduct | Nitrogen (N₂) gas | The only byproduct is inert and diffuses away, which drives the reaction to completion.[6][13] |
| TCO Stability | Stable in aqueous media for weeks at 4°C, pH 7.5.[14] However, TCO compounds are generally not recommended for long-term storage as they can isomerize to the less reactive cis-cyclooctene (CCO).[15] | Sufficient stability for multi-step conjugation procedures and in vivo applications. Storage at -20°C is recommended.[15] |
| Linker Functionality | Heterobifunctional (Amine and TCO) | Allows for sequential, controlled conjugation to different molecules (e.g., payload and targeting vector).[2] |
Experimental Protocols & Methodologies
Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Payload
This protocol describes the formation of an amide bond between the amine group of the linker and a carboxyl group on a drug or other molecule using EDC/NHS chemistry.
Materials:
-
This compound
-
Carboxylic acid-containing payload
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or MES buffer, pH 6.0-7.5
-
Quenching Solution: 1 M Tris buffer, pH 8.0, or hydroxylamine
-
Purification system (e.g., HPLC, silica chromatography)
Methodology:
-
Reagent Preparation : Dissolve the carboxylic acid-containing payload, EDC, and NHS in anhydrous DMSO or DMF. A typical molar ratio is 1:1.2:1.2 (Payload:EDC:NHS).
-
Activation : Allow the activation reaction to proceed for 15-30 minutes at room temperature. This forms an NHS ester intermediate.
-
Conjugation : Dissolve this compound in the reaction buffer or anhydrous DMSO. Add this solution to the activated payload solution. A 1.5 to 2-fold molar excess of the amine linker over the payload is a common starting point.
-
Incubation : Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional) : If excess NHS-ester is a concern, add the quenching solution to the reaction mixture and incubate for 15-30 minutes.
-
Purification : Purify the TCO-PEG3-Payload conjugate using an appropriate method like reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Characterization : Confirm the identity and purity of the final product using LC-MS and NMR.
Protocol 2: TCO-Tetrazine Ligation for Antibody-Payload Conjugation
This protocol details the bioorthogonal "click" reaction between a TCO-functionalized payload (from Protocol 1) and a tetrazine-modified antibody.
Materials:
-
Purified TCO-PEG3-Payload conjugate
-
Tetrazine-functionalized antibody
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Methodology:
-
Reagent Preparation : Prepare the tetrazine-functionalized antibody in the reaction buffer at a concentration of 1-10 mg/mL. Dissolve the TCO-PEG3-Payload conjugate in a minimal amount of DMSO and dilute into the reaction buffer.
-
Conjugation Reaction : Add the TCO-PEG3-Payload solution to the antibody solution. A 1.5 to 5-fold molar excess of the TCO-payload per tetrazine moiety on the antibody is a common starting point to ensure complete reaction.
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. For highly dilute samples, the incubation time may be extended.
-
Monitoring (Optional) : The reaction can be monitored by the disappearance of the tetrazine's characteristic color or its absorbance peak (typically 510-540 nm).[16]
-
Purification : Purify the final Antibody-Drug Conjugate (ADC) using SEC to remove the excess, unreacted TCO-payload.
-
Characterization : Characterize the final ADC to determine purity, aggregation (by SEC), and the final drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
Visualizations
Reaction Pathway Diagrams
Caption: Workflow for ADC synthesis using this compound.
Caption: Mechanism of the TCO-Tetrazine IEDDA ligation.
Caption: Logical workflow for a "Click-to-Release" system.
References
- 1. chemimpex.com [chemimpex.com]
- 2. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. jocpr.com [jocpr.com]
- 13. broadpharm.com [broadpharm.com]
- 14. interchim.fr [interchim.fr]
- 15. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Conjugation of (S)-TCO-PEG3-amine to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of (S)-TCO-PEG3-amine to nanoparticles possessing surface carboxyl groups. This procedure is critical for researchers developing targeted drug delivery systems, advanced imaging probes, and other nanomedicines that leverage bioorthogonal click chemistry. The trans-cyclooctene (TCO) moiety is a key component in the rapid and highly specific inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with tetrazine-functionalized molecules. This "click chemistry" approach allows for the efficient labeling and assembly of complex biomolecular structures in aqueous environments.[1][2]
The inclusion of a polyethylene glycol (PEG) spacer, in this case, a PEG3 linker, enhances the water solubility of the TCO moiety and reduces steric hindrance, which can improve its reactivity in biological systems and minimize non-specific interactions.[3] The protocol described herein utilizes the robust and widely adopted N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the primary amine of this compound and the carboxyl groups on the nanoparticle surface.
Experimental Workflow
The overall experimental workflow for the conjugation of this compound to carboxylated nanoparticles is a two-step process. First, the carboxyl groups on the nanoparticle surface are activated using EDC and NHS. This is followed by the addition of this compound, which reacts with the activated surface to form a stable amide linkage.
Materials and Reagents
| Reagent | Supplier Recommendations | Storage Conditions |
| This compound | BroadPharm, Conju-Probe, or equivalent | Store at -20°C, desiccated. Avoid frequent freeze-thaw cycles. |
| Carboxylated Nanoparticles | e.g., Gold, Iron Oxide, Silica, Polymeric NPs | Refer to manufacturer's instructions. |
| EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl) | Thermo Fisher Scientific, Sigma-Aldrich | Store at -20°C with desiccant. |
| NHS (N-hydroxysuccinimide) or Sulfo-NHS | Thermo Fisher Scientific, Sigma-Aldrich | Store at 4°C with desiccant for NHS, or room temperature for Sulfo-NHS. |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0 | Prepare fresh or store at 4°C. |
| Coupling Buffer | 20 mM HEPES or PBS, pH 7.2-8.0 | Prepare fresh or store at 4°C. |
| Quenching Solution | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | Store at 4°C. |
| Wash Buffer | PBS with 0.05% Tween-20 | Store at room temperature. |
| Organic Solvent (for stock solutions) | Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | Store at room temperature with desiccant. |
Experimental Protocols
This protocol is a general guideline. The optimal conditions, including molar ratios of reagents and reaction times, may need to be determined empirically for specific nanoparticles and applications.
Preparation of Reagent Stock Solutions
-
This compound: Due to its viscosity, it is recommended to prepare a stock solution. Briefly centrifuge the vial to collect the contents at the bottom. Prepare a 10-50 mM stock solution in anhydrous DMF or DMSO.
-
EDC and NHS/Sulfo-NHS: These reagents are moisture-sensitive. Allow the vials to equilibrate to room temperature before opening. Immediately before use, prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer. Use these solutions within 30 minutes of preparation.
Activation of Carboxylated Nanoparticles
-
Resuspend the carboxylated nanoparticles in Activation Buffer (pH 5.0-6.0) at a concentration of 1-10 mg/mL. The acidic pH of the activation buffer is crucial for efficient EDC-mediated activation.[4]
-
Add the freshly prepared EDC and NHS/Sulfo-NHS solutions to the nanoparticle suspension. The molar ratio of EDC and NHS to the available carboxyl groups on the nanoparticles should be optimized. A starting point is a 5 to 20-fold molar excess of EDC and NHS over the carboxyl groups.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator or rocker). This step forms a more stable amine-reactive NHS ester intermediate.[5]
Conjugation of this compound
-
After the activation step, centrifuge the activated nanoparticles to pellet them and remove the supernatant containing excess EDC and NHS. Resuspend the nanoparticle pellet in Coupling Buffer (pH 7.2-8.0). Repeat this washing step at least twice to ensure complete removal of the activation reagents.[6]
-
Immediately add the this compound stock solution to the washed, activated nanoparticles. The reaction with primary amines is most efficient at a slightly alkaline pH.[7] A 10 to 50-fold molar excess of this compound relative to the nanoparticles is a recommended starting range for optimization.
-
Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.
Quenching and Purification
-
To quench the reaction and cap any unreacted NHS-esters, add a quenching solution (e.g., Tris-HCl or glycine to a final concentration of 50-100 mM). Incubate for 30 minutes at room temperature.[5]
-
Purify the TCO-functionalized nanoparticles from excess reagents and byproducts. Common purification methods include:
-
Centrifugation/Ultrafiltration: This is suitable for larger nanoparticles. Pellet the nanoparticles by centrifugation, remove the supernatant, and resuspend in a suitable storage buffer (e.g., PBS). Repeat this wash cycle 2-3 times.[8]
-
Size Exclusion Chromatography (SEC): This method is effective for separating nanoparticles from smaller molecules.
-
Dialysis: This can be used to remove small molecule impurities over a longer period.
-
Characterization of TCO-Functionalized Nanoparticles
Proper characterization of the conjugated nanoparticles is essential to ensure successful functionalization and to understand their properties for downstream applications.
| Parameter | Method | Expected Outcome |
| Hydrodynamic Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | An increase in hydrodynamic diameter is expected after conjugation. A low PDI indicates a monodisperse sample. |
| Surface Charge | Zeta Potential Measurement | A change in zeta potential is expected, reflecting the modification of surface carboxyl groups. |
| Quantification of TCO Groups | Reaction with a Tetrazine-Fluorophore | The number of accessible TCO groups can be quantified by reacting the nanoparticles with a molar excess of a tetrazine-conjugated fluorescent dye and measuring the fluorescence.[9] |
| Stability | DLS measurements over time in relevant buffers | The conjugated nanoparticles should remain stable with no significant aggregation. |
Signaling Pathways and Logical Relationships
The conjugation process is a direct chemical reaction and does not involve biological signaling pathways. The logical relationship of the reaction is a sequential process of activation followed by conjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC/NHS due to hydrolysis. | Use fresh, anhydrous solvents and handle EDC/NHS in a dry environment. Prepare stock solutions immediately before use. |
| Incorrect pH of buffers. | Verify the pH of the Activation Buffer (5.0-6.0) and Coupling Buffer (7.2-8.0). | |
| Insufficient molar excess of reagents. | Increase the molar ratio of EDC/NHS and/or this compound. | |
| Nanoparticle Aggregation | Inappropriate buffer conditions. | Ensure the nanoparticles are stable in the chosen buffers. Consider adding a non-ionic surfactant like Tween-20 to the wash buffer. |
| High degree of surface modification. | Reduce the molar excess of the TCO-PEG-amine to achieve a lower surface density. | |
| High Polydispersity Index (PDI) | Aggregation during conjugation or purification. | Optimize buffer conditions and purification methods. Sonication may help to resuspend aggregated nanoparticles. |
Conclusion
The protocol outlined in these application notes provides a robust framework for the successful conjugation of this compound to carboxylated nanoparticles. This method is foundational for the development of advanced nanoparticle-based systems for a variety of biomedical applications, including targeted drug delivery and in vivo imaging. Careful optimization of the reaction conditions and thorough characterization of the final product are crucial for achieving reproducible results and ensuring the efficacy of the TCO-functionalized nanoparticles in downstream applications.
References
- 1. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. interchim.fr [interchim.fr]
- 4. broadpharm.com [broadpharm.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. fortislife.com [fortislife.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Nanoparticle purification for stability - Inside Tx [insidetx.com]
- 9. escholarship.org [escholarship.org]
Application Notes and Protocols for (S)-TCO-PEG3-amine in PET and SPECT Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (S)-TCO-PEG3-amine in pretargeted Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. This bifunctional linker is a key component in a powerful two-step imaging strategy that leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) moiety and a tetrazine (Tz).
Introduction to Pretargeted Imaging
Pretargeted imaging decouples the slow pharmacokinetics of a targeting vector, such as a monoclonal antibody (mAb), from the rapid clearance of a small, radiolabeled imaging agent.[1] This approach offers significant advantages over conventional radioimmunoconjugate imaging, including improved tumor-to-background ratios and a reduced radiation dose to non-target tissues.[2][3][4]
The process involves two main steps:
-
Administration of a targeting vector (e.g., an antibody) conjugated with this compound. This immunoconjugate is allowed to accumulate at the target site and clear from circulation.
-
Subsequent administration of a small, radiolabeled tetrazine molecule. This molecule rapidly binds to the TCO-modified antibody at the target site via the IEDDA "click" reaction, enabling imaging. Unbound radiolabeled tetrazine is quickly cleared from the body.[5]
The Role of this compound
This compound serves as a hydrophilic linker that connects the TCO reactive group to the targeting biomolecule. The amine functional group allows for straightforward conjugation to proteins, antibodies, or other vectors. The PEG3 (triethylene glycol) spacer enhances solubility and provides flexibility, which can minimize steric hindrance during the click reaction.[6]
Applications in PET and SPECT Imaging
The pretargeting strategy utilizing this compound is versatile and can be adapted for both PET and SPECT imaging by selecting the appropriate radionuclide for labeling the tetrazine counterpart.
-
PET Imaging: Short-lived positron emitters like Fluorine-18 (¹⁸F) and Gallium-68 (⁶⁸Ga) are ideal for this approach. Their shorter half-lives are well-suited for the rapid kinetics of the radiolabeled tetrazine, minimizing patient radiation exposure.[3][7]
-
SPECT Imaging: Radionuclides such as Technetium-99m (⁹⁹mTc) can be used to label tetrazines for SPECT applications, providing a widely accessible imaging modality.[1][8]
This methodology has been successfully applied in preclinical models for imaging various cancers, including colorectal, pancreatic, and head and neck cancers, as well as for bone targeting.[1][2][3][9]
Quantitative Biodistribution Data
The following tables summarize quantitative biodistribution data from preclinical studies employing the TCO-tetrazine pretargeting strategy. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of ¹⁸F-labeled Tetrazine in a Pretargeted PET Imaging Study of Pancreatic Cancer Xenografts [3]
| Tissue | 30 min | 1 hr | 2 hr | 4 hr |
| Blood | 6.13 ± 0.86 | 3.52 ± 0.67 | 2.54 ± 0.45 | 1.75 ± 0.22 |
| Tumor | 3.0 ± 0.32 | 3.52 ± 0.67 | 4.81 ± 1.23 | 5.6 ± 0.85 |
| Liver | 1.89 ± 0.25 | 1.54 ± 0.19 | 1.32 ± 0.11 | 1.11 ± 0.15 |
| Kidneys | 2.01 ± 0.33 | 1.87 ± 0.28 | 1.65 ± 0.21 | 1.43 ± 0.18 |
| Intestines | 1.55 ± 0.41 | 1.68 ± 0.37 | 1.79 ± 0.49 | 1.85 ± 0.52 |
Data represents %ID/g in mice bearing BxPC3 xenografts, 72 hours after administration of a TCO-modified anti-CA19.9 antibody.
Table 2: Biodistribution of ⁶⁸Ga-labeled Tetrazine in a Pretargeted PET Imaging Study of Colorectal Cancer Xenografts [10]
| Tissue | 1 hr post-injection |
| Blood | 1.2 ± 0.3 |
| Tumor | 4.1 ± 1.8 |
| Liver | 1.5 ± 0.4 |
| Kidneys | 2.1 ± 0.6 |
| Muscle | 0.5 ± 0.1 |
Data represents %ID/g in mice bearing LS174T xenografts, 24 hours after administration of a TCO-modified anti-huA33 antibody.
Table 3: Biodistribution of ⁹⁹mTc-labeled Tetrazine in a Pretargeted SPECT Bone Imaging Study [8][11]
| Tissue | 1 hr post-injection | 6 hr post-injection |
| Blood | 3.5 ± 0.4 | 1.7 ± 0.3 |
| Bone (Knee) | 4.2 ± 0.5 | 3.9 ± 0.6 |
| Muscle | 0.8 ± 0.2 | 0.4 ± 0.1 |
| Kidneys | 10.1 ± 1.5 | 3.2 ± 0.8 |
Data represents %ID/g in healthy mice, 1 hour after administration of a TCO-modified bisphosphonate.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes the conjugation of this compound to a monoclonal antibody (mAb) via its primary amine groups (e.g., lysine residues) after activation of the TCO-linker to an NHS ester.
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Direct Cu-mediated aromatic 18F-labeling of highly reactive tetrazines for pretargeted bioorthogonal PET imaging - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. [ 68 Ga]Ga-THP-tetrazine for bioorthogonal click radiolabelling: pretargeted PET imaging of liposomal nanomedicines - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00039K [pubs.rsc.org]
- 8. A 99mTc-Labelled Tetrazine for Bioorthogonal Chemistry. Synthesis and Biodistribution Studies with Small Molecule trans-Cyclooctene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Creation of Antibody-Drug Conjugates Using TCO Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing off-target toxicity.[1][2][3] The exquisite specificity of a monoclonal antibody (mAb) is combined with the high potency of a cytotoxic drug through a chemical linker.[4] The choice of linker is critical to the stability, efficacy, and safety of the ADC.[1][4]
This document provides detailed application notes and protocols for the generation of ADCs utilizing trans-cyclooctene (TCO) linkers. The bioorthogonal reaction between TCO and a tetrazine (Tz) moiety, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, offers exceptionally fast reaction kinetics and high specificity, making it an ideal strategy for conjugating drugs to antibodies under mild, physiological conditions.[5][6][7] This "click chemistry" approach allows for precise control over the conjugation process, leading to the production of well-defined and stable ADCs.[6][8]
Principle of TCO-Mediated ADC Formation
The core of this methodology is the rapid and highly selective reaction between a TCO-functionalized component and a tetrazine-functionalized counterpart. In a common approach, the antibody is modified with a TCO group, and the cytotoxic drug is linked to a tetrazine. The subsequent IEDDA reaction forms a stable covalent bond, yielding the final ADC.[5][9][10] The inclusion of polyethylene glycol (PEG) spacers in the linker design can enhance solubility and improve the reactivity of the TCO group by preventing it from being masked by hydrophobic interactions with the antibody.[7][11][12]
Experimental Workflow Overview
The overall process for creating a TCO-linker-based ADC can be divided into three main stages:
-
Preparation of Components: This involves the modification of the antibody with a TCO linker and the synthesis of the tetrazine-drug conjugate.
-
ADC Conjugation: The TCO-modified antibody and the tetrazine-drug are reacted via IEDDA click chemistry.
-
Purification and Characterization: The resulting ADC is purified to remove unreacted components, and its critical quality attributes, such as drug-to-antibody ratio (DAR), purity, and stability, are assessed.
Below is a visual representation of the experimental workflow.
Caption: A high-level overview of the ADC creation workflow.
Detailed Protocols
Protocol 1: Antibody Modification with TCO-NHS Ester
This protocol details the labeling of primary amines (e.g., lysine residues) on a monoclonal antibody with a TCO-NHS ester.[13]
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
TCO-PEG-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5[13]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[13]
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the Reaction Buffer to a final concentration of 1-5 mg/mL.[13]
-
-
TCO-NHS Ester Solution Preparation:
-
Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.[13]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.[13] The optimal molar excess may need to be determined empirically for each antibody.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted TCO-NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted TCO-linker and quenching reagents by buffer exchanging the TCO-modified antibody into a suitable storage buffer (e.g., PBS, pH 7.4) using spin desalting columns.
-
Protocol 2: Preparation of Tetrazine-Functionalized Drug
This protocol outlines the conjugation of a tetrazine moiety to a drug payload. The specific chemistry will depend on the functional groups available on the drug molecule. Here, we describe a general procedure using a Tetrazine-NHS ester to react with an amine-containing drug.
Materials:
-
Drug payload with a primary or secondary amine
-
Tetrazine-NHS ester
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Reaction Buffer: A suitable buffer to dissolve the drug, maintaining a pH of 8.0-9.0.
-
Reverse-phase HPLC system for purification
Procedure:
-
Drug and Tetrazine-NHS Ester Preparation:
-
Dissolve the drug payload in the Reaction Buffer.
-
Dissolve the Tetrazine-NHS ester in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add the Tetrazine-NHS ester solution to the drug solution in a slight molar excess.
-
Stir the reaction mixture at room temperature, protected from light, for 2-4 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Purification:
-
Purify the resulting tetrazine-drug conjugate by reverse-phase HPLC to achieve high purity.[1]
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 3: ADC Conjugation via IEDDA Click Chemistry
This protocol describes the final conjugation of the TCO-modified antibody with the tetrazine-functionalized drug.[1]
Materials:
-
TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-drug conjugate
-
Anhydrous DMSO
-
Size Exclusion Chromatography (SEC) system
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-modified antibody in PBS.
-
Dissolve the tetrazine-drug conjugate in DMSO to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
Add a 1.5 to 3.0 molar excess of the tetrazine-drug stock solution to the TCO-modified antibody solution.[1] The final concentration of DMSO in the reaction should not exceed 10% (v/v) to avoid antibody denaturation.[1]
-
Incubate the reaction for 1-2 hours at room temperature. The reaction is typically very fast.[5]
-
-
Purification:
-
Purify the ADC from unreacted tetrazine-drug and residual solvent using SEC with PBS as the mobile phase.[1]
-
Caption: The IEDDA reaction between a TCO-antibody and a tetrazine-drug.
Characterization of the ADC
Thorough characterization of the purified ADC is crucial to ensure its quality and consistency.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that influences the ADC's efficacy and toxicity.[14][15] Several methods can be used for its determination.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs, as each drug molecule adds hydrophobicity.[1][16] The weighted average of the peak areas corresponding to different drug-loaded species gives the average DAR.[16][]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis by LC-MS can resolve ADC species with different numbers of drugs.[15][18] Deconvolution of the mass spectrum allows for the calculation of the average DAR.[18]
-
UV-Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug, the concentrations of both components can be determined, and the average DAR calculated using the Beer-Lambert law.[]
| Parameter | HIC | LC-MS | UV-Vis |
| Principle | Separation by hydrophobicity | Separation by mass-to-charge ratio | Absorbance measurement |
| Information Provided | Average DAR and distribution of drug-loaded species | Average DAR, distribution, and mass confirmation | Average DAR only |
| Sample Requirement | Purified ADC | Purified ADC, can be deglycosylated | Purified ADC |
| Key Advantage | Robust and widely used in QC environments | High resolution and accuracy | Simple and rapid |
Purity and Aggregation Analysis
-
Size Exclusion Chromatography (SEC): SEC is used to determine the purity of the ADC and to quantify the presence of aggregates, which can impact immunogenicity and pharmacokinetics.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the ADC and confirm the covalent attachment of the drug.
In Vitro and In Vivo Evaluation
Once the ADC is fully characterized, its biological activity must be assessed.
In Vitro Assays
-
Binding Affinity: The binding affinity of the ADC to its target antigen on cancer cells should be evaluated (e.g., by ELISA or flow cytometry) to ensure that the conjugation process has not compromised the antibody's function.
-
Cytotoxicity Assays: The potency of the ADC is determined by measuring its ability to kill target-expressing cancer cells in culture. These assays are essential to establish the ADC's efficacy.[2][19]
-
Internalization Studies: For ADCs with cleavable linkers that release the drug intracellularly, it is important to confirm that the ADC is efficiently internalized by the target cells.[2]
In Vivo Studies
-
Pharmacokinetics (PK): PK studies in animal models are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC.[4][6]
-
Efficacy Studies: The anti-tumor activity of the ADC is evaluated in preclinical tumor models (e.g., cell-derived xenografts or patient-derived xenografts).[2][19][20]
-
Toxicity Studies: In vivo safety testing is critical to determine the therapeutic window of the ADC and to identify any potential off-target toxicities.[3][21]
Stability of TCO Linkers
A key consideration for in vivo applications is the stability of the TCO group. TCOs can isomerize to their unreactive cis-cyclooctene form, a process that can be influenced by interactions with serum proteins.[13][22][23] The stability of the TCO linker can be enhanced by structural modifications or by shielding it within the linker design.[22]
| TCO Derivative | Stability Profile | Second-Order Rate Constant (k₂) with 3,6-dipyridyl-s-tetrazine (M⁻¹s⁻¹) |
| TCO | Can isomerize in the presence of high thiol concentrations and in serum over time.[13] | ~2,000[5] |
| d-TCO | Shows improved stability in aqueous solution, blood serum, and in the presence of thiols.[13][24] | ~366,000[24] |
| s-TCO | More reactive but tends to be less stable, rapidly isomerizing in the presence of high thiol concentrations.[13] | ~3,300,000[13] |
Mechanism of Action of a TCO-Linked ADC
The following diagram illustrates the general mechanism of action for an ADC designed to be internalized and release its payload within a cancer cell.
Caption: The mechanism of ADC action from circulation to cell killing.
Conclusion
The use of TCO linkers in conjunction with tetrazine-functionalized payloads provides a robust and efficient platform for the development of next-generation ADCs. The bioorthogonal nature of the IEDDA reaction allows for precise control over ADC construction, leading to homogeneous and stable conjugates. By following the detailed protocols and characterization methods outlined in these application notes, researchers can effectively create and evaluate novel ADC candidates for targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. In vivo safety testing of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 6. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]
- 7. escholarship.org [escholarship.org]
- 8. TCO Linkers | TCO Reagents | Conju-Probe [conju-probe.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Tetrazine Ligation, Biontinylation | BroadPharm [broadpharm.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enhancing reactivity for bioorthogonal pretargeting by unmasking antibody-conjugated trans-cyclooctenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. hpst.cz [hpst.cz]
- 15. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
- 18. sciex.com [sciex.com]
- 19. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antibody drug conjugates (ADCs) – the role of in vitro models in safety assessment | Newcells Biotech [newcellsbiotech.co.uk]
- 22. research.tue.nl [research.tue.nl]
- 23. WO2019212357A1 - Compounds comprising a linker for increasing transcyclooctene stability - Google Patents [patents.google.com]
- 24. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Functionalization of Biomaterials with (S)-TCO-PEG3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of biomaterials is a critical step in the development of advanced drug delivery systems, tissue engineering scaffolds, and medical devices. A key challenge is to achieve highly specific and efficient immobilization of biomolecules onto a material's surface under biocompatible conditions. This document provides detailed application notes and protocols for the surface functionalization of biomaterials using (S)-TCO-PEG3-amine, a heterobifunctional linker that leverages the power of bioorthogonal click chemistry.
This compound incorporates three key components:
-
trans-cyclooctene (TCO): A strained alkene that undergoes an exceptionally fast and selective inverse electron demand Diels-Alder (iEDDA) cycloaddition with a tetrazine (Tz) reaction partner.[1][2] This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.[1]
-
Polyethylene Glycol (PEG) Spacer: A three-unit PEG linker enhances the solubility of the molecule in aqueous buffers, reduces steric hindrance, and minimizes non-specific protein adsorption to the biomaterial surface.[3][4]
-
Amine Group (-NH2): A primary amine that serves as a reactive handle for the covalent attachment of the linker to a variety of biomaterial surfaces, most commonly those presenting carboxyl groups.[5]
The overall strategy involves a two-step process:
-
Surface Activation and Linker Immobilization: The biomaterial surface is first functionalized with this compound. For surfaces rich in carboxyl groups, this is typically achieved through an EDC/NHS-mediated amide coupling.
-
Bioorthogonal Ligation of Molecules of Interest: The TCO-functionalized surface is then ready for the rapid and specific attachment of any tetrazine-modified molecule, such as proteins, peptides, antibodies, or small molecule drugs.
These protocols provide a robust and versatile platform for the precise engineering of biomaterial surfaces with a wide range of functionalities.
Data Presentation
Table 1: Comparative Kinetics of Bioorthogonal Click Chemistry Reactions
This table highlights the superior reaction speed of the TCO-tetrazine ligation compared to other common click chemistry reactions. The second-order rate constant (k₂) is a direct measure of the reaction's velocity.
| Feature | Tetrazine-TCO Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| **Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ** | Up to 10⁷, typically 800 - 30,000[1][2] | 10 - 10⁴[1] | ~1[1] |
| Biocompatibility | Excellent (copper-free)[1][2] | Limited in vivo due to copper cytotoxicity[1] | Excellent (copper-free)[1] |
| Reaction Conditions | Aqueous media, room temperature, catalyst-free[1] | Requires copper(I) catalyst | Aqueous media, room temperature, catalyst-free |
Table 2: Quantitative Analysis of Surface Functionalization Efficacy
This table presents data from a study demonstrating the successful immobilization and retained activity of an enzyme on a TCO-functionalized surface. While this study used a DOPA-tetrazine coating to introduce the tetrazine, the subsequent TCO-ligation data is directly relevant.
| Surface Treatment | Absorbance at 405 nm (Enzyme Activity) | Fold Increase vs. Uncoated |
| Uncoated | 0.05 | - |
| DOPA-Tetrazine Coated + Native Alkaline Phosphatase (ALP) | 1.66 | 33.2x |
| DOPA-Tetrazine Coated + ALP-TCO | 6.65 | 133x |
Data adapted from a study on the bioorthogonal functionalization of material surfaces. The higher absorbance indicates greater retained enzyme activity due to efficient covalent immobilization.[6][7]
Table 3: Example of Quantifying Biological Response to Surface Functionalization
This table provides representative data on how the surface density of an immobilized peptide (RGD) can influence a biological outcome (cell adhesion and spreading). This type of quantitative analysis is crucial for optimizing the performance of functionalized biomaterials.
| RGD Peptide Density (ng/cm²) | Mean Cell Density (cells/mm²) | Mean Cell Spreading Area (µm²) |
| ~28 | 28.0 ± 6.0 | 1469.5 ± 75.8 |
| ~41 | 154.0 ± 11.0 | 1938.1 ± 40.2 |
| ~44 | 163.0 ± 12.0 | 1976.9 ± 49.2 |
Data is representative of studies quantifying the effect of immobilized cell-adhesive peptides on cell behavior.
Experimental Protocols
Protocol 1: Surface Functionalization of Carboxylated Biomaterials with this compound
This protocol describes the covalent attachment of this compound to biomaterial surfaces that possess carboxyl groups (e.g., self-assembled monolayers with terminal carboxylic acids, carboxylated nanoparticles, or plasma-treated polymers). The method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl groups for reaction with the primary amine of the TCO-linker.
Materials:
-
Carboxylated biomaterial substrate
-
This compound
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous applications
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M ethanolamine, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20 (optional)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
-
Surface Preparation:
-
Clean the biomaterial surface according to standard procedures to remove any contaminants.
-
Equilibrate the surface by washing with the Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare a solution of 100 mM EDC and 100 mM NHS in Activation Buffer.
-
Immerse the carboxylated biomaterial surface in the EDC/NHS solution.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
-
Washing:
-
Remove the surface from the activation solution.
-
Wash thoroughly with Activation Buffer or Coupling Buffer to remove excess EDC and NHS.
-
-
Coupling of this compound:
-
Prepare a 10-50 mM solution of this compound in Coupling Buffer (a small amount of DMF or DMSO may be used to aid dissolution before dilution in buffer).
-
Immerse the activated surface in the this compound solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Final Washing:
-
Remove the surface from the coupling solution.
-
Immerse the surface in Quenching Buffer for 15-30 minutes to deactivate any remaining active NHS-esters.
-
Wash the surface extensively with Wash Buffer and then with PBS to remove any non-covalently bound linker.
-
The TCO-functionalized biomaterial is now ready for reaction with a tetrazine-modified molecule or can be stored under appropriate conditions (e.g., desiccated at 4°C).
-
Protocol 2: Bioorthogonal Ligation of a Tetrazine-Modified Protein to a TCO-Functionalized Surface
This protocol details the immobilization of a tetrazine-labeled protein onto the TCO-functionalized biomaterial surface prepared in Protocol 1.
Materials:
-
TCO-functionalized biomaterial surface (from Protocol 1)
-
Tetrazine-modified protein of interest
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Tetrazine-Modified Protein:
-
Prepare a solution of the tetrazine-modified protein in Reaction Buffer at a concentration typically ranging from 0.1 to 1 mg/mL. The optimal concentration will depend on the specific protein and desired surface density.
-
-
Ligation Reaction:
-
Immerse the TCO-functionalized biomaterial surface in the solution of the tetrazine-modified protein.
-
Incubate for 30-60 minutes at room temperature with gentle agitation. The reaction is typically very fast, but the incubation time can be optimized.
-
-
Washing:
-
Remove the surface from the protein solution.
-
Wash the surface thoroughly with PBS (and optionally with a mild detergent like Tween-20) to remove any non-specifically bound protein.
-
Perform a final rinse with PBS.
-
-
Characterization and Storage:
-
The biomaterial surface is now functionalized with the protein of interest.
-
The success of the immobilization can be quantified using surface characterization techniques such as X-ray photoelectron spectroscopy (XPS), fluorescence microscopy (if the protein is labeled), or by a biological activity assay.
-
Store the functionalized biomaterial in an appropriate buffer, typically at 4°C.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. escholarship.org [escholarship.org]
- 5. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]
- 6. Bioorthogonal Functionalization of Material Surfaces with Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
(S)-TCO-PEG3-amine for oligonucleotide labeling protocols
An in-depth guide to the application of (S)-TCO-PEG3-amine for the labeling of oligonucleotides, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the principles, protocols, and applications of this powerful bioorthogonal labeling technique.
Application Notes
This compound is a heterobifunctional linker that plays a crucial role in modern bioconjugation strategies. It consists of a highly reactive trans-cyclooctene (TCO) group, a flexible hydrophilic polyethylene glycol (PEG3) spacer, and a primary amine group. The amine functionality allows for its covalent attachment to oligonucleotides that have been modified to contain a reactive carboxyl group or, more commonly, it serves as a building block for creating amine-reactive reagents like NHS esters.
The core utility of incorporating a TCO moiety onto an oligonucleotide lies in its ability to participate in an inverse electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine (Tz) partner.[1][2][3] This "click chemistry" reaction is exceptionally fast, highly specific, and bioorthogonal, meaning it can proceed efficiently within complex biological environments without interfering with native cellular processes.[1][2]
Key Applications of TCO-Labeled Oligonucleotides:
-
Molecular Imaging: TCO-labeled oligonucleotides can be reacted with tetrazine-functionalized fluorophores or PET imaging agents for real-time tracking and visualization of oligonucleotide distribution in cells and living organisms.[1][3][4]
-
Targeted Drug Delivery: By conjugating TCO-modified oligonucleotides to tetrazine-containing drug molecules, therapeutic agents can be precisely delivered to target tissues or cells.[1]
-
Pretargeted Therapy and Diagnosis: In this strategy, a TCO-labeled oligonucleotide is first administered to localize at a specific target. Subsequently, a smaller, rapidly clearing tetrazine-labeled therapeutic or imaging agent is introduced, which then "clicks" onto the pre-localized oligonucleotide, enhancing target-to-background signal and reducing off-target effects.[3]
-
Bioconjugation and Assay Development: The TCO-tetrazine ligation is instrumental in constructing complex biomolecular structures and developing sensitive diagnostic assays.
Quantitative Data Summary
The following tables provide key data for the components and processes involved in oligonucleotide labeling with this compound.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₇H₃₂N₂O₅ | [2] |
| Molecular Weight | 344.23 g/mol | [2] |
| Purity | >95% | [2][5] |
| Physical Form | Colorless oil | [2] |
| Solubility | DMSO, DMF, DCM, THF, Acetonitrile | [2][5] |
| Storage Conditions | -20°C, protect from light, desiccate | [2][5] |
| Key Reactivity | Primary amine reacts with activated esters (e.g., NHS esters); TCO group reacts with tetrazines.[2][5] |
Table 2: Comparison of Purification Methods for Labeled Oligonucleotides
| Purification Method | Principle | Purity | Yield | Recommended For |
|---|---|---|---|---|
| Ethanol Precipitation | Differential solubility | Low to Moderate | High | Removal of bulk unincorporated labels for non-sensitive applications like hybridization probes.[6] |
| Size-Exclusion Chromatography (SEC) / Gel Filtration | Separation by size | Moderate to High | Moderate | Removal of unincorporated small molecules (labels, salts).[7][8] |
| Reverse-Phase HPLC (RP-HPLC) | Separation by hydrophobicity | High | Moderate | High-purity applications; effective for removing unconjugated dye and separating full-length oligos from failure sequences. Typically used for oligos <50 bases.[8] |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation by size and charge | Very High | Low | Applications requiring the highest purity, such as crystallography or therapeutic use. |
Experimental Protocols and Methodologies
Protocol 1: Labeling of Amine-Modified Oligonucleotides with TCO-PEG3-NHS Ester
This protocol describes the most common method for labeling oligonucleotides, which involves reacting an amine-modified oligonucleotide with a pre-activated N-hydroxysuccinimide (NHS) ester of TCO-PEG3.
Materials:
-
5'- or 3'-Amine-modified oligonucleotide
-
TCO-PEG3-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.5)
-
Nuclease-free water
Procedure:
-
Oligonucleotide Preparation: To prevent interference, ensure the amine-modified oligonucleotide is free from ammonium salts or amine-containing buffers like Tris.[9] Dissolve the oligonucleotide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mM.
-
TCO-PEG3-NHS Ester Preparation: Immediately before use, dissolve the TCO-PEG3-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-PEG3-NHS ester to the oligonucleotide solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle shaking and protected from light.
-
Purification: Proceed immediately to Protocol 2 to purify the TCO-labeled oligonucleotide from the excess, unreacted TCO reagent and byproducts.
Protocol 2: Purification of TCO-Labeled Oligonucleotide
Purification is critical to remove unreacted TCO linker, which could interfere with downstream applications. RP-HPLC is recommended for high purity.
Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: Use a C18 reverse-phase column suitable for oligonucleotide purification.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Run a linear gradient of Mobile Phase B (e.g., 5% to 60% over 30 minutes) to elute the oligonucleotide.
-
Detection: Monitor the elution profile at 260 nm. The TCO-labeled oligonucleotide will typically have a longer retention time than the unlabeled, amine-modified starting material due to the hydrophobicity of the TCO group.
-
Fraction Collection: Collect the peak corresponding to the TCO-labeled oligonucleotide.
-
Post-Purification: Lyophilize the collected fraction to remove the solvents. Resuspend the purified TCO-labeled oligonucleotide in nuclease-free water or a suitable buffer for storage.
Protocol 3: Click Reaction of TCO-Oligonucleotide with a Tetrazine-Fluorophore
This protocol details the bioorthogonal reaction between the purified TCO-labeled oligonucleotide and a tetrazine-conjugated molecule, such as a fluorescent dye.
Materials:
-
Purified TCO-labeled oligonucleotide
-
Tetrazine-fluorophore conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
Procedure:
-
Reagent Preparation: Dissolve the TCO-labeled oligonucleotide and the tetrazine-fluorophore in PBS at equimolar concentrations (e.g., 10 µM).
-
Click Reaction: Mix the two solutions. A 1.5- to 2-fold molar excess of the tetrazine-fluorophore can be used to ensure complete consumption of the TCO-labeled oligonucleotide.
-
Incubation: The reaction is typically very fast.[2] Incubate for 30-60 minutes at room temperature.
-
Analysis (Optional): The success of the conjugation can be confirmed by various methods, such as:
-
Gel Electrophoresis (PAGE): The labeled oligonucleotide will exhibit a mobility shift compared to the unlabeled precursor.
-
HPLC: The product will have a different retention time.
-
Mass Spectrometry: To confirm the exact mass of the final conjugate.
-
-
Final Purification (Optional): If necessary, remove the excess tetrazine-fluorophore using size-exclusion chromatography or ethanol precipitation.[6][7]
Visualizations
Caption: Workflow for oligonucleotide labeling using TCO-PEG3-NHS ester.
Caption: The TCO and Tetrazine inverse electron-demand Diels-Alder reaction.
References
- 1. precisepeg.com [precisepeg.com]
- 2. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]
- 6. Purification of Labeled Oligonucleotides by Precipitation with Ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of Labeled Oligonucleotides by Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oligonucleotide Purification [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (S)-TCO-PEG3-amine Conjugation Reactions
Welcome to the technical support center for (S)-TCO-PEG3-amine conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chemical compound used in bioconjugation, which is the process of linking molecules together to create new complexes.[1] It contains a trans-cyclooctene (TCO) group, a polyethylene glycol (PEG) spacer, and a primary amine group.[1][2] The TCO group reacts with a tetrazine molecule in a type of reaction called "click chemistry".[2][3] This reaction is very fast and specific, which is why it's popular in biological research.[3] The amine group on the other end of the molecule can be attached to other molecules, like proteins or drugs, that have a carboxyl group or an activated ester.[4][5][6] The PEG spacer helps to make the molecule more soluble in water and provides a flexible link between the molecules being joined.[1][4] This is useful for creating things like antibody-drug conjugates (ADCs) for targeted drug delivery or for labeling molecules for imaging in living cells.[1][3]
Q2: What are the optimal storage and handling conditions for this compound?
A2: this compound should be stored at -20°C for long-term stability (months to years).[7] For short-term storage (days to weeks), it can be kept at 0-4°C.[7] It is important to keep the compound dry and protected from light.[7] Some suppliers recommend desiccating the compound during storage.[1] Due to the limited shelf life of TCO, some suppliers may prepare it fresh upon order and ship it on dry ice to maintain stability.[8] Before use, it is recommended to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can reduce its reactivity.[9][10]
Q3: What functional groups does the amine on this compound react with?
A3: The primary amine on this compound is reactive towards several functional groups, most commonly:
-
Activated esters (e.g., NHS esters): The amine group readily reacts with N-hydroxysuccinimide (NHS) esters to form a stable amide bond.[4][11][12]
-
Carboxylic acids: In the presence of activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and with the optional addition of NHS to increase efficiency, the amine group will form a stable amide bond with a carboxyl group.[4][5][6][13]
Q4: What is the optimal pH for conjugation reactions involving the amine group of this compound?
A4: The optimal pH for the reaction depends on the functional group it is reacting with:
-
For reactions with NHS esters , a pH range of 7.2 to 9.0 is recommended to ensure the primary amine is deprotonated and can act as a nucleophile.[9][14] Commonly used buffers include phosphate-buffered saline (PBS), HEPES, or borate buffer.[9] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[9][15]
-
For reactions with carboxylic acids activated by EDC/NHS , the activation step is most efficient at a slightly acidic pH of 4.7-6.0, often using a MES buffer.[16] The subsequent coupling step with the amine is favored at a pH of 7.2-8.5 to ensure the amine is deprotonated.[16]
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to a target molecule.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of NHS ester: The NHS ester on your target molecule is moisture-sensitive and can hydrolyze, rendering it inactive.[9][12] | - Allow the NHS ester vial to equilibrate to room temperature before opening to prevent condensation.[9] \n- Prepare stock solutions in anhydrous solvents (e.g., DMSO or DMF) immediately before use.[9][10] |
| Suboptimal pH: The reaction of the amine with an NHS ester is pH-dependent.[9] | - Perform the labeling reaction in a buffer with a pH between 7.2 and 9.0.[9] | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the this compound for the NHS ester.[9][15] | - Use an amine-free buffer such as PBS, HEPES, or borate buffer.[9] | |
| Degradation of this compound: The TCO group can isomerize to the less reactive cis-cyclooctene (CCO) over time.[11][13] | - Use a fresh aliquot of this compound that has been stored properly at -20°C and protected from light.[17] | |
| Precipitation of Reactants or Product | Poor solubility of reactants or the resulting conjugate: The hydrophobicity of the TCO group might lead to aggregation.[18] | - The PEG3 linker in this compound is designed to improve water solubility.[1][4] \n- If precipitation still occurs, a small percentage of an organic co-solvent (e.g., DMSO, DMF) can be added, but its compatibility with your biological system must be verified.[19] |
| High concentration of organic solvent: Many proteins can precipitate if the concentration of DMF or DMSO is too high. | - Keep the final concentration of the organic co-solvent below 10% of the total reaction volume if protein solubility is an issue. | |
| Low Reactivity in Subsequent Click Reaction | Steric hindrance: The TCO group might be sterically hindered after conjugation, preventing it from reacting with tetrazine.[19] | - The PEG3 spacer is designed to minimize steric hindrance.[4] \n- Consider optimizing the molar ratio of reactants to ensure sufficient labeling without excessive modification that could lead to steric crowding. |
| Inaccurate quantification of reactants: Incorrect concentrations of your starting materials will lead to suboptimal reaction conditions. | - Use a reliable method (e.g., UV-Vis spectroscopy) to accurately determine the concentration of your stock solutions before setting up the reaction.[19] |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to an NHS-activated Molecule
This protocol provides a general guideline for conjugating this compound to a protein or other molecule that has been functionalized with an NHS ester.
Materials:
-
This compound
-
NHS-activated molecule
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[15]
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[15]
-
Desalting spin column or dialysis equipment for purification[15]
Procedure:
-
Prepare the NHS-activated molecule: Dissolve the NHS-activated molecule in the reaction buffer to a concentration of 1-5 mg/mL.[15]
-
Prepare this compound stock solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[15]
-
Conjugation reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the NHS-activated molecule solution.[15][20]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-8 hours at 4°C.[17][21]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes at room temperature.[15][20]
-
Purification: Remove excess, unreacted this compound and byproducts by using a desalting spin column or by dialysis against an appropriate buffer.[15]
Protocol 2: Two-Step Procedure for Conjugating this compound to a Carboxylic Acid-containing Molecule
This protocol describes the activation of a carboxyl group with EDC and NHS, followed by conjugation to this compound.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
Activation Buffer (e.g., MES buffer, pH 4.7-6.0)[16]
-
Coupling Buffer (e.g., PBS, pH 7.4)[16]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMSO or high-purity water
-
Desalting spin column or dialysis equipment[16]
Procedure: Step 1: Activation of the Carboxylic Acid
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer to a concentration of 1-10 mM.[16]
-
Prepare fresh stock solutions of EDC and NHS in Activation Buffer or high-purity water/DMSO immediately before use. A typical starting point is 100 mM EDC and 250 mM NHS.[16]
-
Add the EDC solution to the carboxylic acid solution to achieve a desired molar excess (e.g., 10x). Mix gently.[16]
-
Immediately add the NHS solution to achieve a desired molar excess (e.g., 25x).[16]
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
Step 2: Conjugation with this compound
-
Optional (but recommended): Remove excess EDC and byproducts using a desalting column equilibrated with Activation Buffer. This prevents unwanted side reactions with your this compound.[16]
-
Dissolve this compound in the Coupling Buffer.
-
Add the this compound solution to the activated carboxylic acid solution. A 1.5- to 5-fold molar excess of the amine over the carboxylic acid is a good starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[16]
-
Purification: Purify the final conjugate from excess reagents and byproducts using dialysis, size-exclusion chromatography, or a desalting column.[16]
Visualizations
Caption: Workflow for the two-step conjugation of this compound to a carboxyl-containing molecule.
Caption: Troubleshooting flowchart for low or no conjugation of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. TCO-C3-PEG3-C3-amine|COA [dcchemicals.com]
- 7. medkoo.com [medkoo.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]
- 12. escholarship.org [escholarship.org]
- 13. TCO-PEG3-acid, 2141981-86-2 | BroadPharm [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. interchim.fr [interchim.fr]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. interchim.fr [interchim.fr]
Technical Support Center: Preventing Protein Aggregation During Labeling with (S)-TCO-PEG3-amine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using (S)-TCO-PEG3-amine for protein labeling. The focus is on preventing protein aggregation during the coupling reaction that utilizes EDC/NHS chemistry to conjugate the amine group of the TCO reagent to the carboxyl groups on a protein.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating during labeling with this compound?
Protein aggregation during labeling with this compound is a common issue that typically arises from the reaction chemistry used to couple the molecule to the protein.[1] Since this compound contains a primary amine, it is conjugated to carboxyl groups (aspartic acid, glutamic acid) on the protein surface using a carbodiimide crosslinker like EDC, often with N-hydroxysulfosuccinimide (Sulfo-NHS) to improve efficiency.[2][3][4]
The primary cause of aggregation is often unwanted protein polymerization.[5] EDC can activate carboxyl groups on a protein, which may then react with amine groups (lysine residues) on an adjacent protein molecule instead of the intended TCO-PEG3-amine. This cross-linking leads to the formation of dimers, oligomers, and larger aggregates.[5]
Other contributing factors include:
-
Suboptimal Buffer Conditions: Incorrect pH, low ionic strength, or the presence of interfering buffer components can destabilize the protein.[1][6]
-
High Reagent Concentrations: An excessive concentration of EDC can sometimes lead to protein precipitation.[1]
-
Inherent Protein Instability: The target protein may be inherently prone to aggregation, and the labeling process (e.g., changes in pH, addition of reagents) can exacerbate this.[1]
Q2: What is the two-step coupling reaction and how does it minimize aggregation?
The two-step coupling reaction is the preferred method for labeling proteins with amine-containing molecules as it significantly reduces the risk of unwanted protein-protein cross-linking.[2] The process involves first activating the protein's carboxyl groups with EDC and Sulfo-NHS, removing the excess activation reagents, and then adding the this compound.
This separation of steps is crucial because it ensures that EDC is removed before the amine-containing TCO reagent is introduced, preventing EDC from mediating the reaction between the protein's own carboxyl and amine groups.
Q3: What are the critical parameters to control during the coupling reaction?
Careful optimization of reaction parameters is essential to maximize labeling efficiency while minimizing aggregation. The key factors to consider are pH, reagent molar ratios, and reaction time/temperature.
Troubleshooting Guides
Issue 1: Visible precipitation occurs during or after the reaction.
This indicates severe aggregation and requires significant adjustments to the protocol.
| Potential Cause | Recommended Solution |
| High EDC Concentration | Reduce the molar excess of EDC. A very high concentration can lead to precipitation.[1] Start with a lower ratio and titrate upwards. |
| Incorrect pH | Ensure the two-step pH protocol is followed. The activation of carboxyls with EDC is most efficient at an acidic pH (4.7-6.0), while the subsequent reaction with the amine is best at a physiological to slightly basic pH (7.2-8.0).[7][8] |
| Protein Instability in Buffer | Perform a buffer exchange to ensure the protein is stable in the chosen reaction buffers.[1] Consider adding stabilizing excipients. |
| Insufficient Quenching | After the coupling step, add a quenching reagent like hydroxylamine, Tris, or glycine to block any remaining active NHS-ester sites and prevent further reaction.[7] |
Issue 2: No visible precipitate, but post-labeling analysis shows soluble aggregates.
Soluble aggregates are not visible to the naked eye but can be detected by analytical techniques and can compromise the quality and function of the final conjugate.
| Parameter Optimization for Reducing Soluble Aggregates | |
| Parameter | Recommended Range & Rationale |
| Activation pH | pH 4.7 - 6.0 (using a non-amine, non-carboxylate buffer like MES).[8] This pH range is optimal for EDC-mediated carboxyl activation. |
| Coupling pH | pH 7.2 - 8.0 (using a buffer like PBS). This pH range is most efficient for the reaction of the NHS-ester with the primary amine of the TCO reagent.[8] |
| EDC:Sulfo-NHS Molar Ratio | Start with a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS over the available carboxyl groups on the protein.[1] Optimization is often required. |
| TCO-Amine:Protein Molar Ratio | Use a significant molar excess of the this compound (e.g., 10 to 50-fold) to outcompete the protein's own lysine residues, thus minimizing protein-protein cross-linking.[5] |
| Temperature & Time | Incubate at room temperature for 2-4 hours or at 4°C overnight.[2] Lower temperatures can help maintain protein stability. |
| Additives/Co-solvents | Consider adding stabilizers like glycerol (5-20%), sucrose, or arginine to the reaction buffer to enhance protein stability.[6] |
Experimental Protocols
Protocol 1: Two-Step Labeling of Protein with this compound
This protocol is a general guideline and should be optimized for your specific protein.
Materials:
-
Target Protein (in an amine and carboxylate-free buffer)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[7]
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
This compound
-
Coupling Buffer: PBS, pH 7.2[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting Columns (e.g., Zeba Spin Desalting Columns)
Procedure:
-
Protein Preparation: Prepare the protein at a concentration of 1-5 mg/mL in ice-cold Activation Buffer.
-
Reagent Preparation: Immediately before use, prepare EDC and Sulfo-NHS solutions in Activation Buffer. EDC is prone to hydrolysis and must be used fresh.[2]
-
Activation Step:
-
Removal of Excess Reagents:
-
Immediately pass the reaction mixture through a desalting column equilibrated with Coupling Buffer. This removes excess EDC and Sulfo-NHS and exchanges the protein into the optimal buffer for the coupling reaction.
-
-
Conjugation Step:
-
Immediately add the this compound to the activated protein solution. Use a 10- to 50-fold molar excess of the TCO reagent over the protein.
-
Incubate at room temperature for 2 hours or at 4°C overnight with gentle rotation.[2]
-
-
Quenching Step:
-
Purification: Purify the labeled protein from excess TCO reagent and quenching buffer using a desalting column or size-exclusion chromatography.
Protocol 2: Quantifying Protein Aggregation
It is crucial to analyze the aggregation state of your protein before and after labeling.[6]
A. Size Exclusion Chromatography (SEC) SEC is a powerful method for separating and quantifying monomers, dimers, and larger soluble aggregates based on their hydrodynamic size.[9][10]
-
System Setup: Use a bio-inert HPLC or UHPLC system with a suitable SEC column (e.g., 300 Å pore size for monoclonal antibodies).[9]
-
Mobile Phase: Use a non-denaturing buffer, typically a phosphate buffer with ~150 mM NaCl, pH 6.8-7.4.
-
Sample Analysis:
-
Inject a small volume (1-20 µL) of the purified labeled protein.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Interpretation: Aggregates, being larger, will elute earlier than the monomeric protein. The area under each peak corresponds to the relative amount of each species.
B. Dynamic Light Scattering (DLS) DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution, making it excellent for detecting the presence of aggregates.[6][11][12]
-
Sample Preparation: Filter or centrifuge the protein sample (at >0.2 mg/mL) to remove large dust particles and precipitates.[13]
-
Measurement: Place the sample in a clean cuvette and acquire data. The instrument measures fluctuations in scattered light intensity caused by the Brownian motion of particles.[11]
-
Data Interpretation: The analysis will yield a size distribution profile. The presence of species with a larger hydrodynamic radius than the expected monomer indicates aggregation.[6] The Polydispersity Index (PDI) provides a measure of the sample's heterogeneity; a higher PDI can be indicative of aggregation.[6][11]
References
- 1. benchchem.com [benchchem.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. unchainedlabs.com [unchainedlabs.com]
- 12. wyatt.com [wyatt.com]
- 13. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
issues with (S)-TCO-PEG3-amine stability in aqueous buffers
Welcome to the technical support center for (S)-TCO-PEG3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the stability of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous buffers?
The main stability issue for this compound, and trans-cyclooctene (TCO) derivatives in general, is the isomerization of the reactive trans-isomer to the unreactive cis-isomer (CCO).[1][2] This isomerization renders the molecule incapable of participating in the rapid bioorthogonal reaction with tetrazines.
Q2: How should I store this compound for optimal stability?
For long-term storage, this compound should be stored at -20°C or -80°C, desiccated, and protected from light.[3] It is recommended to prepare fresh solutions right before use and to avoid repeated freeze-thaw cycles. For preparing stock solutions, anhydrous solvents like DMSO or DMF are advisable.[3]
Q3: Which aqueous buffers are recommended for reactions involving this compound?
Phosphate-buffered saline (PBS) is a commonly used and recommended buffer for reactions involving TCO derivatives.[1] Buffers free of primary amines, such as HEPES, are also suitable. While the TCO group itself is generally stable over a range of pH values, it is best to maintain a pH between 6.0 and 7.5 for optimal stability of the TCO moiety.[4]
Q4: Are there any substances I should avoid in my reaction buffer?
Yes. Avoid buffers containing thiols (e.g., dithiothreitol - DTT) as they can promote the isomerization of TCO to its inactive CCO form.[1][2] Some TCO derivatives have also been observed to undergo slow deactivation in serum, which may be mediated by copper-containing proteins.[5]
Q5: How does the presence of the amine in this compound affect its stability?
The primary amine of this compound is a reactive functional group. While some studies on other TCO derivatives have shown stability for up to 24 hours in the presence of amine nucleophiles, it is important to consider potential side reactions depending on the other components in your experimental setup.[5] For instance, if you are using an NHS ester to conjugate a molecule to your TCO-PEG3-amine, it is crucial to use an amine-free buffer to prevent the NHS ester from reacting with the buffer components.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no signal in a TCO-tetrazine ligation experiment. | Isomerization of this compound: The TCO ring may have isomerized to the unreactive CCO form. | Prepare fresh solutions of this compound for each experiment. Avoid long-term storage of the reagent in aqueous buffers.[3] Verify the integrity of your stock solution using one of the protocols outlined below. |
| Degradation due to buffer components: The presence of thiols or other incompatible reagents in your buffer could be accelerating isomerization. | Ensure your buffer is free of thiols like DTT. Use a recommended buffer such as PBS or HEPES.[4] | |
| Inconsistent results between experiments. | Variability in reagent stability: Differences in the age of the stock solution or the number of freeze-thaw cycles can lead to varying concentrations of the active TCO isomer. | Aliquot your stock solution upon receipt to minimize freeze-thaw cycles. Always prepare fresh dilutions in aqueous buffer immediately prior to your experiment. |
| Suboptimal pH of the reaction buffer: While the TCO-tetrazine reaction is robust across a range of pH, the stability of the TCO moiety itself can be pH-dependent. | Maintain the pH of your reaction buffer between 6.0 and 7.5 for optimal stability of the TCO group.[4] |
Quantitative Stability Data
While specific long-term stability data for this compound in various buffers is not extensively published, the following table summarizes representative stability data for related TCO derivatives to provide an indication of expected performance.
| TCO Derivative | Buffer/Conditions | Temperature | Observed Stability | Reference |
| Double functionalized s-TCO | Deuterated phosphate buffer (pH 6.0 & 7.4, 1:1 DMSO/PBS) | Room Temperature | Stable for over 70 hours | [5] |
| d-TCO | Phosphate-buffered D₂O | Room Temperature | No degradation or isomerization observed for up to 14 days | [5] |
| TCO-modified goat IgG | 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5 | 4°C | ~10.5% loss of reactivity after 4 weeks | [4] |
| TCO-modified goat IgG | 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5 | -20°C | ~7% loss of reactivity after 4 weeks | [4] |
| s-TCO | D₂O-PBS (pD 7.4) with 30 mM mercaptoethanol | Not specified | 100% isomerization to cis-isomer after 18.5 hours |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol allows for the quantification of the active TCO isomer over time by reacting it with a tetrazine-fluorophore probe.
Materials:
-
This compound
-
Aqueous buffers of interest (e.g., PBS, HEPES, Tris at various pH values)
-
Anhydrous DMSO
-
A tetrazine-functionalized fluorescent probe (e.g., Tetrazine-AF488)
-
HPLC system with a C18 column and a fluorescence detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the tetrazine-fluorophore probe in anhydrous DMSO.
-
-
Incubation:
-
For each buffer condition to be tested, dilute the this compound stock solution to a final concentration of 1 mM in the chosen aqueous buffer.
-
Incubate the solutions at a controlled temperature (e.g., 4°C, room temperature, or 37°C).
-
-
Time-Point Sampling and Reaction:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
To each aliquot, add a 1.5-fold molar excess of the tetrazine-fluorophore probe.
-
Allow the reaction to proceed for 30 minutes at room temperature to ensure complete consumption of the active TCO.
-
-
HPLC Analysis:
-
Analyze each reaction mixture by reverse-phase HPLC.
-
Monitor the formation of the fluorescent product (TCO-PEG3-amine-fluorophore conjugate) using the fluorescence detector.
-
-
Data Analysis:
-
Quantify the peak area of the fluorescent product at each time point.
-
Normalize the peak area at each time point to the peak area at time zero to determine the percentage of remaining active this compound.
-
Protocol 2: Monitoring Isomerization of this compound by ¹H NMR
This protocol allows for the direct observation of the isomerization of the trans-alkene protons to the cis-alkene protons.
Materials:
-
This compound
-
Deuterated aqueous buffers (e.g., PBS in D₂O, pD 7.4)
-
NMR spectrometer (≥400 MHz)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve a known concentration of this compound in the deuterated buffer of choice.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum at time zero.
-
Incubate the NMR tube at a controlled temperature.
-
Acquire subsequent ¹H NMR spectra at various time intervals.
-
-
Data Analysis:
-
Identify the characteristic proton signals for the trans- and cis-alkenes of the cyclooctene ring.
-
Integrate the signals corresponding to both isomers at each time point.
-
Calculate the percentage of each isomer at each time point to determine the rate of isomerization.
-
Visual Guides
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (S)-TCO-PEG3-amine Labeled Proteins
Welcome to the technical support center for the purification of (S)-TCO-PEG3-amine labeled proteins. This guide provides answers to frequently asked questions and troubleshooting advice to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in protein labeling? this compound is a labeling reagent used in bioorthogonal chemistry. The amine group allows it to be conjugated to proteins, typically at their carboxyl groups (e.g., on aspartic or glutamic acid residues) or to activated esters.[1] The trans-cyclooctene (TCO) moiety is a strained alkene that can undergo a rapid and highly specific "click" reaction, known as an inverse-electron-demand Diels-Alder cycloaddition, with a tetrazine-labeled molecule.[2][3][4] The PEG3 spacer is a hydrophilic linker that helps to minimize steric hindrance and improve the solubility of the labeled protein.[1]
Q2: How should I store the this compound reagent? For long-term stability, TCO-containing reagents should be stored at -20°C or -80°C in a sealed container, protected from light and moisture. It is advisable to reconstitute the reagent in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5]
Q3: What buffers should I use for labeling my protein with this compound? When coupling an amine-containing reagent to a protein's carboxyl groups using EDC and NHS chemistry, it is crucial to use amine-free and carboxyl-free buffers, such as MES (2-(N-morpholino)ethanesulfonic acid) buffer, to avoid competing reactions. If you are labeling a protein that has been functionalized with an NHS ester, a buffer with a pH of 7-9 is recommended for efficient reaction with the amine.[5] Phosphate-buffered saline (PBS) at pH 7.2-7.5 is commonly used for labeling reactions involving NHS esters reacting with amines on the protein.[6][7]
Q4: How stable are TCO-labeled proteins? TCO-labeled proteins can be stable for weeks when stored at 4°C in aqueous buffer at a pH of 7.5.[5] For instance, one study showed that a TCO-modified antibody lost about 10.5% of its reactivity after 4 weeks at 4°C and 7% at -20°C.[6] However, the stability can be compromised by the presence of thiols (like DTT) and certain metals, which can promote the isomerization of the reactive TCO to its unreactive cis-cyclooctene form.[5][8] It is also important to avoid buffers containing azides.[6]
Q5: What is the most common method for purifying TCO-labeled proteins? The most frequently recommended method for removing excess, unreacted TCO reagent after the labeling reaction is size-exclusion chromatography (SEC), often in the form of desalting spin columns.[6][9] This technique efficiently separates the larger labeled protein from the smaller, unreacted TCO reagent.
Troubleshooting Guide
Problem: Low or No Protein Labeling
Q: I am not observing any labeling of my target protein. What could be the cause?
A: This issue can stem from several factors related to your reagents, buffers, or reaction conditions.
-
Possible Cause 1: Inactive this compound Reagent. The TCO moiety is sensitive to long-term storage and exposure to moisture.
-
Solution: Use a fresh vial of the TCO reagent. Before use, ensure the reagent vial is equilibrated to room temperature before opening to prevent moisture condensation.[10]
-
-
Possible Cause 2: Competing Amines in the Buffer. If you are labeling your protein via an NHS-ester intermediate, buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the NHS ester.
-
Solution: Exchange the protein into an amine-free buffer like PBS or HEPES before labeling.[10]
-
-
Possible Cause 3: Suboptimal pH. The reaction of NHS esters with primary amines is most efficient at a pH between 7 and 9.[5]
-
Solution: Ensure your reaction buffer is within the optimal pH range. A common choice is PBS at pH 7.2-7.5.[6]
-
-
Possible Cause 4: Insufficient Molar Excess of TCO Reagent. An insufficient amount of the labeling reagent will lead to low labeling efficiency.
Problem: Presence of Aggregates in the Final Purified Protein
Q: After purification, my labeled protein sample contains aggregates. How can I resolve this?
A: Protein aggregation can be a significant challenge in purification processes.[11][12]
-
Possible Cause 1: High Concentration of Organic Solvent. The this compound reagent is typically dissolved in DMSO or DMF. High concentrations of these organic solvents can cause some proteins to precipitate or aggregate.[6]
-
Solution: Keep the final concentration of the organic solvent in the reaction mixture below 10%.[10] If your protein is particularly sensitive, you may need to use an even lower concentration.
-
-
Possible Cause 2: Protein Instability. The labeling or purification process itself might be destabilizing the protein, leading to aggregation.
-
Solution: Perform all steps at 4°C to enhance protein stability.[6] Additionally, consider including additives like glycerol or non-ionic detergents in your buffers, if compatible with your downstream application.
-
-
Possible Cause 3: Ineffective Purification. The purification method may not be adequately removing aggregates.
-
Solution: Use size-exclusion chromatography (SEC) with a resin that has a fractionation range suitable for separating your monomeric protein from higher molecular weight aggregates.[]
-
Problem: Unreacted TCO Reagent in Final Sample
Q: My final protein sample still contains unreacted this compound. How can I improve its removal?
A: The presence of free TCO reagent can interfere with downstream applications, particularly the subsequent click reaction with a tetrazine-labeled molecule.
-
Possible Cause 1: Inefficient Quenching of the Reaction. If the labeling reaction is not properly quenched, the TCO reagent may continue to react or remain in the mixture.
-
Possible Cause 2: Inadequate Purification. The desalting column or SEC resin may not be appropriate for the size of your protein or the volume of your sample.
-
Solution: Ensure you are using a desalting column that is appropriate for your sample volume. For more rigorous separation, consider using a larger SEC column on a chromatography system, which can provide better resolution between your protein and the small molecule reagent.[] Alternatively, dialysis can be used for larger sample volumes.[10]
-
Experimental Protocols
Protocol 1: Labeling a Protein with this compound via EDC/NHS Chemistry
This protocol describes the labeling of a protein on its surface-exposed carboxyl groups.
Materials:
-
Protein of interest
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.5
-
Anhydrous DMSO
-
Desalting spin columns
Methodology:
-
Buffer Exchange: Dissolve or exchange the protein into Activation Buffer to a concentration of 1-5 mg/mL.
-
Prepare Reagents: Immediately before use, prepare a 10 mM solution of this compound in anhydrous DMSO. Prepare a fresh solution of EDC and NHS in Activation Buffer.
-
Protein Activation: Add a 100-fold molar excess of both EDC and NHS to the protein solution. Incubate for 15 minutes at room temperature.
-
Remove Excess Activation Reagents: Immediately remove the excess EDC and NHS using a desalting spin column equilibrated with Coupling Buffer (PBS, pH 7.5).
-
Labeling Reaction: Add a 20-fold molar excess of the dissolved this compound to the activated protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-8 hours at 4°C.[6]
-
Purification: Remove the unreacted this compound using a desalting spin column equilibrated with your desired storage buffer (e.g., PBS).
Protocol 2: Purification of TCO-labeled Protein using Size-Exclusion Chromatography (SEC)
Materials:
-
Labeled protein reaction mixture
-
SEC column (e.g., Sephadex G-25)
-
Storage Buffer (e.g., PBS, pH 7.4)
-
Chromatography system (optional, but recommended for higher resolution)
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least 3-5 column volumes of Storage Buffer.
-
Sample Loading: Load the reaction mixture from the labeling step onto the column.
-
Elution: Elute the sample with Storage Buffer. The TCO-labeled protein, being larger, will elute first in the void volume, while the smaller, unreacted this compound and other small molecules will be retained longer and elute later.
-
Fraction Collection: Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm (A280).
-
Pooling and Concentration: Pool the fractions containing the purified, labeled protein. If necessary, concentrate the protein using an appropriate centrifugal filter device.
Data Summary
Table 1: Recommended Reaction Conditions for Protein Labeling
| Parameter | Recommended Value | Reference |
| Protein Concentration | 1 - 5 mg/mL | [6][9] |
| Molar Excess of Reagent | 20-fold | [6][7] |
| Reaction Buffer | Phosphate Buffer (pH 7.5) | [6] |
| Reaction Time (RT) | 1 - 4 hours | [6] |
| Reaction Time (4°C) | 2 - 8 hours | [6] |
| Quenching Agent | 1 M Tris-HCl, pH 8.0 | [7][9] |
Table 2: Stability of TCO-Labeled IgG
| Storage Condition | Duration | Reactivity Loss | Reference |
| 4°C | 4 weeks | ~10.5% | [6] |
| -20°C | 4 weeks | ~7% | [6] |
Visualizations
Caption: Experimental workflow for labeling and purifying proteins with this compound.
Caption: Troubleshooting decision tree for common issues in TCO-labeling and purification.
Caption: Chemical pathway for protein labeling and subsequent bioorthogonal click reaction.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Yield of (S)-TCO-PEG3-amine Bioconjugation
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on troubleshooting and optimizing (S)-TCO-PEG3-amine bioconjugation reactions. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and robust experimental protocols to enhance your conjugation efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chemical linker molecule used in bioconjugation. It contains a strained trans-cyclooctene (TCO) group, a three-unit polyethylene glycol (PEG) spacer, and a primary amine. The TCO group reacts with a tetrazine-modified molecule in a highly specific and rapid bioorthogonal "click chemistry" reaction known as the inverse-electron demand Diels-Alder (IEDDA) cycloaddition.[1][2][3] The amine group allows for the initial conjugation of the linker to a biomolecule of interest (e.g., an antibody, protein, or peptide) that has a reactive carboxyl group or can be activated to react with an amine.[4][5] This two-step process allows for the precise and stable labeling of biomolecules.
Q2: What are the main advantages of using the TCO-tetrazine ligation for bioconjugation?
A2: The primary advantages of this bioorthogonal reaction include:
-
Exceptional Kinetics: It is one of the fastest known bioorthogonal reactions, with rate constants that can exceed 800 M⁻¹s⁻¹, allowing for efficient conjugation even at low concentrations.[2][6]
-
High Selectivity: The reaction is highly specific, occurring exclusively between the TCO and tetrazine moieties without cross-reacting with other functional groups present in complex biological samples.[1][2]
-
Biocompatibility: The reaction proceeds under mild, physiological conditions (pH and temperature) and does not require cytotoxic catalysts like copper, making it ideal for use in living systems.[2][7]
-
Stability: The resulting dihydropyridazine bond is highly stable.[8]
Q3: What factors can lead to low yields in my this compound bioconjugation?
A3: Several factors can contribute to low conjugation yields, including:
-
Degradation of Reactants: The TCO group can isomerize to the less reactive cis-cyclooctene (CCO), especially in the presence of thiols or under exposure to UV light. Tetrazines can also be susceptible to degradation in aqueous media.[9]
-
Suboptimal Reaction Conditions: Factors like pH, temperature, and the presence of co-solvents can significantly impact reaction efficiency.
-
Steric Hindrance: Bulky molecules attached to either the TCO or tetrazine can physically impede the reaction.[9]
-
Incorrect Stoichiometry: An inappropriate molar ratio of the TCO- and tetrazine-modified molecules can lead to incomplete reactions.[10]
-
Aggregation or Precipitation: The reactants or the final conjugate may precipitate out of solution, effectively halting the reaction.[9]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound bioconjugation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Degradation of this compound: The TCO moiety is sensitive to isomerization and oxidation. | - Use fresh this compound and store it properly at -20°C, protected from light and moisture. - Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[9] - Avoid buffers containing thiols (e.g., DTT). |
| Inactive Tetrazine: The tetrazine-modified molecule may have degraded. | - Confirm the activity of the tetrazine-modified molecule using a quality control method like mass spectrometry or a colorimetric assay. - Use freshly prepared or properly stored tetrazine reagents. | |
| Suboptimal pH: The reaction rate can be influenced by pH. | - While the TCO-tetrazine ligation is generally robust between pH 6-9, the optimal pH for your specific biomolecules should be empirically determined.[10] For some click-to-release applications, a lower pH may increase the release rate.[11][12] | |
| Steric Hindrance: The TCO or tetrazine group may be "buried" within the biomolecule, preventing interaction. | - Consider using a linker with a longer PEG chain (e.g., PEG12, PEG24) to increase the distance between the reactive moiety and the biomolecule, which can reduce steric hindrance.[9][13] | |
| Slow Reaction Rate | Low Reactant Concentrations: The reaction rate is dependent on the concentration of both reactants. | - Increase the concentration of one or both reactants if possible. - If concentrations are limited, ensure optimal reaction conditions (pH, temperature) to maximize the reaction rate. |
| Suboptimal Temperature: While the reaction is typically fast at room temperature, lower temperatures will slow it down. | - Perform the reaction at room temperature (20-25°C). For some sterically hindered systems, gentle heating (e.g., 37°C) may improve efficiency.[8] | |
| Precipitation during Reaction | Poor Solubility of Reactants or Conjugate: Hydrophobic interactions can lead to aggregation and precipitation. | - Add a small percentage of an organic co-solvent like DMSO or DMF (e.g., 5-10%) to the reaction buffer to improve solubility. Ensure the co-solvent is compatible with your biomolecules.[9] - The PEG3 spacer on this compound enhances water solubility, but for particularly hydrophobic molecules, a longer PEG chain may be beneficial.[13] |
| Protein Aggregation: The bioconjugation process itself can sometimes induce protein aggregation. | - Optimize the protein concentration to avoid overly concentrated solutions. - Include non-ionic detergents (e.g., Tween-20 at 0.01%) in the reaction and purification buffers to minimize non-specific interactions.[8] |
Quantitative Data on Optimizing Reaction Parameters
The following tables summarize quantitative data on how different reaction parameters can influence the yield and efficiency of TCO-tetrazine bioconjugation.
Table 1: Effect of pH on Tetrazine-TCO Click-to-Release Yield
| pH | Buffer System | Release Yield (%) after 2 hours |
| 4.2 | Citrate-Phosphate | ~100% |
| 5.0 | Citrate-Phosphate | ~100% |
| 6.0 | Citrate-Phosphate | ~100% |
| 7.0 | Citrate-Phosphate | ~90% |
| 7.4 | Phosphate Buffered Saline (PBS) | ~75% |
| 8.0 | Citrate-Phosphate | ~60% |
| Data is illustrative and based on trends observed in click-to-release systems, which may vary for stable conjugation reactions. Lower pH can accelerate the release in certain systems.[11][14] |
Table 2: Impact of PEG Linker Length on Key Performance Parameters
| Parameter | No PEG Linker | Short PEG Linker (e.g., PEG3/PEG4) | Long PEG Linker (e.g., PEG12/PEG24) |
| Solubility | Low | Moderate | High |
| Steric Hindrance | High | Moderate | Low |
| In Vivo Circulation Half-Life | Short | Moderate | Long |
| Potential for Immunogenicity | Low | Moderate | Higher with very long chains |
| Longer PEG linkers generally improve solubility and reduce steric hindrance, which can lead to higher conjugation yields. However, for in vivo applications, the optimal PEG length is a balance between improved pharmacokinetics and potential immunogenicity.[13][15][16] |
Table 3: Influence of Molar Ratio on Conjugation Efficiency
| Molar Ratio (Tetrazine:TCO) | Typical Conjugation Efficiency | Notes |
| 1:1 | Good | Stoichiometrically balanced, but may not drive the reaction to completion if one component is limiting. |
| 1.5:1 | High | A slight excess of the tetrazine reagent is often recommended to ensure complete reaction of the TCO-modified molecule.[10] |
| 2:1 | Very High | A larger excess can further increase the reaction rate but may require more extensive purification to remove unreacted material.[9] |
Experimental Protocols
This section provides detailed protocols for the conjugation of this compound to an antibody and its subsequent reaction with a tetrazine-modified molecule.
Protocol 1: Two-Step Antibody Labeling with this compound and Tetrazine-Fluorophore
This protocol first activates the antibody's carboxyl groups for reaction with the amine on this compound, followed by the click reaction with a tetrazine-fluorophore.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., MES or PBS)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Tetrazine-fluorophore conjugate
-
Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO
-
Spin desalting columns
Step 1: Antibody Activation and Conjugation with this compound
-
Prepare Antibody: Dissolve or buffer exchange the antibody into the Reaction Buffer at a concentration of 2-5 mg/mL.
-
Prepare Reagents:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 100 mM stock solution of EDC in ultrapure water.
-
Prepare a 100 mM stock solution of Sulfo-NHS in ultrapure water.
-
-
Activation: To the antibody solution, add EDC and Sulfo-NHS to a final concentration of 5 mM and 10 mM, respectively. Incubate for 15 minutes at room temperature.
-
Conjugation: Add the this compound stock solution to the activated antibody to achieve a 20-fold molar excess. Incubate for 2 hours at room temperature.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and other small molecules using a spin desalting column equilibrated with PBS, pH 7.4.
-
Characterization (Optional): Determine the degree of labeling (DOL) of TCO on the antibody using mass spectrometry.
Step 2: TCO-Tetrazine Click Reaction
-
Prepare Tetrazine-Fluorophore: Prepare a 1 mM stock solution of the tetrazine-fluorophore in anhydrous DMSO.
-
Click Reaction: To the purified TCO-labeled antibody, add the tetrazine-fluorophore stock solution to achieve a 1.5 to 2-fold molar excess relative to the calculated number of TCO groups on the antibody.
-
Incubation: Incubate the reaction for 60 minutes at room temperature, protected from light.
-
Purification: Purify the final antibody-fluorophore conjugate from unreacted tetrazine-fluorophore using a spin desalting column or size-exclusion chromatography.
-
Analysis: Analyze the final conjugate by SDS-PAGE and UV-Vis spectroscopy to confirm successful conjugation.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the two-step bioconjugation of an antibody with this compound and a tetrazine-fluorophore.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting low yield in TCO-tetrazine bioconjugation reactions.
References
- 1. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. interchim.fr [interchim.fr]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
side reactions of (S)-TCO-PEG3-amine and how to avoid them
Welcome to the technical support center for (S)-TCO-PEG3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding potential side reactions and troubleshooting common issues encountered during its use in bioconjugation and other applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains a trans-cyclooctene (TCO) group, which is highly reactive towards tetrazines in a bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] It also possesses a primary amine (-NH2) group, which can be conjugated to various molecules, such as proteins, peptides, or drugs, typically through reaction with activated esters (like NHS esters) or carboxylic acids (using activators like EDC).[3][4] The polyethylene glycol (PEG3) spacer enhances solubility and reduces steric hindrance.[5] Its primary applications are in bioconjugation for creating antibody-drug conjugates (ADCs), in vivo imaging, and targeted drug delivery.[6][7]
Q2: What is the main stability concern with this compound?
The most significant stability issue is the isomerization of the reactive trans-cyclooctene (TCO) to the much less reactive cis-cyclooctene (CCO).[3][8] This isomerization eliminates the ring strain necessary for the rapid reaction with tetrazines, rendering the molecule ineffective for its intended click chemistry application.[1] Long-term storage of TCO-containing compounds is generally not recommended due to this instability.[3]
Q3: What factors can cause the isomerization of TCO to CCO?
Several factors can catalyze the isomerization of TCO to CCO:
-
Thiols: Reagents containing thiols, such as dithiothreitol (DTT) or β-mercaptoethanol (BME), can promote isomerization.[9][10]
-
Metals: Certain metals or metal-containing proteins in serum can catalyze the conversion.[1]
-
Cell Culture Media Components: Degradation products of components in cell culture media, such as thiamine, have been shown to catalyze TCO isomerization.[8][9]
-
Light: While TCO is synthesized from CCO using photoisomerization, prolonged exposure to UV light can lead to an equilibrium between the two isomers.[8]
-
Elevated Temperatures: Higher temperatures can increase the rate of isomerization.[2]
Q4: How should I properly store and handle this compound?
To ensure optimal stability, this compound should be stored at -20°C or lower, desiccated, and protected from light.[3][5] It is advisable to prepare solutions fresh for each experiment. If stock solutions in anhydrous solvents like DMSO or DMF are necessary, they should be stored at -20°C and used promptly.[10]
Q5: What are the optimal pH conditions for working with this compound?
The optimal pH depends on the specific reaction you are performing:
-
TCO-tetrazine ligation: This reaction is generally efficient over a broad pH range of 6-9.[10]
-
Amine-reactive conjugation (e.g., with NHS esters): This reaction is most efficient at a pH of 7-9.[10] At lower pH, the primary amine is protonated and less nucleophilic, while at higher pH (> 8.5-9), hydrolysis of the NHS ester becomes a significant competing reaction.[11][12]
Troubleshooting Guide: Side Reactions and Low Yield
This guide addresses common problems encountered when using this compound, focusing on potential side reactions and their solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield in TCO-Tetrazine Ligation | Isomerization of TCO to inactive CCO. | • Avoid buffers containing thiols (e.g., DTT).[9][10] • If working with cell culture media, consider using fresh media or media lacking thiamine.[8] • Store the TCO-reagent at -20°C or below, protected from light.[3] • Perform reactions at room temperature or 4°C, avoiding elevated temperatures.[2] |
| Degradation of Tetrazine Reagent. | • Use freshly prepared tetrazine solutions. Tetrazines can be unstable in aqueous media over time. | |
| Incorrect Stoichiometry. | • Optimize the molar ratio of TCO to tetrazine. A slight excess (1.1 to 2-fold) of one reagent can improve yields.[9] | |
| Steric Hindrance. | • The PEG3 spacer in this compound helps to minimize this, but if conjugating to very large molecules, consider a longer PEG spacer.[7] | |
| Low or No Yield in Amine Conjugation (e.g., with NHS ester) | Hydrolysis of the activated ester (e.g., NHS ester). | • Prepare activated ester solutions immediately before use in an anhydrous solvent like DMSO or DMF.[10] • Perform the conjugation reaction promptly after adding the aqueous buffer. • Maintain the reaction pH between 7 and 9.[10] |
| Presence of primary amines in the buffer. | • Avoid buffers containing primary amines, such as Tris or glycine, as they will compete for reaction with the activated ester.[2] • Use amine-free buffers like PBS, HEPES, or bicarbonate buffer.[2] | |
| Protonation of the primary amine on this compound. | • Ensure the reaction pH is at or above the pKa of the primary amine (typically around pH 7.5-8.5) to ensure it is deprotonated and nucleophilic.[11] | |
| Presence of Unexpected Side Products | Reaction of the amine group with other electrophiles. | • If your reaction mixture contains other electrophilic species, they may react with the primary amine of the TCO-linker. Protect the amine group if necessary before performing other reactions. |
| Reaction of maleimides with the amine group. | • If using maleimide chemistry in the same system, be aware that at pH values > 7.5, maleimides can react with primary amines in addition to their target thiols.[13] |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein via NHS Ester Chemistry
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the NHS ester of the molecule to be conjugated in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution. The final concentration of the organic solvent should ideally be below 10% to avoid protein precipitation.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a final concentration of 50-100 mM Tris or glycine to consume any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Confirmation: Characterize the resulting conjugate using techniques like MALDI-TOF mass spectrometry or SDS-PAGE to determine the degree of labeling.
Protocol 2: General Procedure for TCO-Tetrazine Ligation
-
Reagent Preparation: Prepare stock solutions of the TCO-conjugated molecule and the tetrazine-conjugated molecule in a suitable buffer (e.g., PBS, pH 7.4) or a solvent like DMSO.
-
Reaction Setup: Combine the TCO and tetrazine partners in the desired molar ratio (often starting with a 1:1 or 1:1.5 ratio).
-
Incubation: The reaction is typically very fast and can proceed to completion within 30-60 minutes at room temperature.[9] For very dilute samples, the reaction time can be extended.
-
Monitoring the Reaction (Optional): The progress of the reaction can be monitored by the disappearance of the characteristic yellow color of the tetrazine or by measuring the decrease in its absorbance at ~520-540 nm.
-
Purification: If necessary, the final conjugate can be purified from any unreacted starting materials using an appropriate method such as size-exclusion chromatography, HPLC, or dialysis.
Visualizations
Caption: Troubleshooting logic for common issues with this compound.
Caption: General experimental workflow for a two-step bioconjugation.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. interchim.fr [interchim.fr]
optimizing buffer conditions for labeling with (S)-TCO-PEG3-amine
Technical Support Center: (S)-TCO-PEG3-amine Labeling
Welcome to the technical support center for optimizing buffer conditions when labeling with this compound. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and standardized protocols to ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for labeling?
A1: this compound is a heterobifunctional linker molecule. It features two key functional groups:
-
A trans-cyclooctene (TCO) group, which is used in bioorthogonal "click chemistry." It reacts with extreme speed and selectivity with a tetrazine (Tz) moiety to form a stable covalent bond.[1]
-
A primary amine (-NH2) group, which is a nucleophile used to label molecules containing electrophilic functional groups.[2]
Typically, the amine end of this compound is used to conjugate it to a target molecule that has an activated carboxyl group (like an N-hydroxysuccinimide [NHS] ester) or a carboxylic acid that can be activated in situ using reagents like EDC.[3][4] This process attaches the TCO group to your molecule of interest, making it ready for a subsequent rapid "click" reaction with a tetrazine-labeled partner.[5]
Q2: What is the optimal buffer pH for labeling with this compound?
A2: The optimal pH for the labeling reaction is slightly basic, typically in the range of pH 7.2 to 8.5 .[6][7] The primary amine on the TCO linker needs to be in its non-protonated, nucleophilic form to react efficiently with an activated ester (like an NHS ester).[8][9] At acidic pH, the amine becomes protonated (-NH3+), rendering it unreactive. At very high pH (e.g., > 9.0), the hydrolysis of the activated ester on the target molecule becomes a significant competing reaction, which can lower the overall labeling efficiency.[6][7]
Q3: Which buffers should I use, and which should I strictly avoid?
A3: It is critical to use a buffer that does not contain primary amines, as these will compete with this compound for reaction with your target molecule.[8][10]
-
Recommended Buffers: Phosphate-Buffered Saline (PBS), HEPES, Borate, or Bicarbonate/Carbonate buffers are excellent choices.[7][11] A commonly used buffer is 100 mM sodium phosphate with 150 mM NaCl at pH 7.5.[1][12]
-
Buffers to AVOID: Absolutely avoid buffers containing Tris (e.g., TBS) or glycine. These molecules have primary amines and will quench the reaction.[7][13]
Q4: How should I prepare and store my this compound stock solution?
A4: this compound is soluble in organic solvents.[3] It is recommended to prepare a stock solution (e.g., 10 mM) in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5][11] Prepare this solution immediately before use, as the TCO group can lose reactivity over time, and NHS esters (if used as the target) are moisture-sensitive.[5] For long-term storage, the solid reagent should be kept at -20°C and protected from moisture and light.[1][3]
Q5: How stable is the TCO group during and after the labeling reaction?
A5: The TCO group is generally stable in aqueous buffers.[5][14] However, it can slowly isomerize to its unreactive cis-cyclooctene (CCO) form. This process can be accelerated by the presence of thiols or certain metals.[12][14] For long-term storage of the TCO-labeled conjugate, it is advisable to store it at 4°C or -20°C in a buffer free of thiol-containing reagents (like DTT).[12] Some studies have shown that TCO derivatives can remain stable for weeks in aqueous solution at 4°C or for several days in human serum.[5][14][15]
Troubleshooting Guide
This section addresses common problems encountered during the labeling process.
Issue 1: Low or No Labeling Efficiency
-
Possible Cause 1: Suboptimal Buffer pH.
-
Possible Cause 2: Competing Amines in the Buffer.
-
Solution: The presence of primary amines from buffers like Tris or glycine will compete with this compound.[8] Ensure you are using an amine-free buffer such as PBS, HEPES, or Borate.[7] If your protein was stored in an amine-containing buffer, perform a buffer exchange using a desalting column before starting the labeling reaction.[11][13]
-
-
Possible Cause 3: Hydrolysis of the Target Molecule's Reactive Group.
-
Solution: If you are labeling a molecule with an NHS ester, this group is highly susceptible to hydrolysis in water.[16] Ensure that the NHS ester-activated molecule is freshly prepared or has been stored under anhydrous conditions. Prepare reagent stock solutions in anhydrous DMSO or DMF immediately before use.[5][17]
-
-
Possible Cause 4: Degraded this compound Reagent.
Issue 2: Precipitate Forms During the Labeling Reaction
-
Possible Cause 1: High Concentration of Organic Solvent.
-
Solution: Stock solutions of this compound are made in DMSO or DMF. Adding too much of this stock to your aqueous reaction can cause proteins to precipitate. Keep the final concentration of the organic solvent below 10% of the total reaction volume.
-
-
Possible Cause 2: Protein Aggregation.
-
Solution: High protein concentrations can lead to aggregation during labeling.[11] The recommended range is typically 1-5 mg/mL.[11] If aggregation persists, consider including a low concentration (e.g., 0.01%) of a non-ionic detergent like Tween-20 in the buffer.[1] Using reagents with hydrophilic PEG spacers, such as this compound, is designed to help maintain solubility.[11]
-
Data Presentation
Table 1: Recommended Buffer Conditions for Labeling
| Parameter | Recommendation | Rationale & Considerations |
| Buffer Type | Phosphate, Borate, Bicarbonate, HEPES[7] | Must be free of primary amines (e.g., Tris, Glycine) that compete with the labeling reaction.[8] |
| pH Range | 7.2 - 8.5[6][7] | Ensures the amine group is deprotonated and nucleophilic while minimizing hydrolysis of NHS esters.[6] |
| Protein Conc. | 1 - 5 mg/mL[11] | Higher concentrations favor efficient labeling, but concentrations >5 mg/mL may increase aggregation risk.[8][11] |
| Reagent Solvent | Anhydrous DMSO or DMF[5][17] | NHS esters and other reactive linkers are often not water-soluble and are sensitive to moisture.[17] |
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Solution |
| Low/No Labeling | Incorrect buffer pH | Verify pH is between 7.2 and 8.5.[6] |
| Competing amines in buffer | Use amine-free buffers (PBS, HEPES); perform buffer exchange if needed.[11] | |
| Hydrolyzed NHS ester | Use freshly prepared activated molecules and anhydrous solvents.[5] | |
| Precipitation | High organic solvent concentration | Keep final DMSO/DMF concentration below 10%. |
| Protein aggregation | Optimize protein concentration (1-5 mg/mL); consider adding non-ionic detergents.[1][11] |
Experimental Protocols
Protocol 1: General Procedure for Labeling an NHS-Ester Activated Protein
-
Buffer Exchange: Ensure your protein (at 1-5 mg/mL) is in an amine-free buffer, such as PBS (100 mM sodium phosphate, 150 mM NaCl, pH 7.5). If necessary, perform a buffer exchange using a spin desalting column.[11]
-
Prepare TCO Reagent: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[5]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to your protein solution.[12]
-
Incubation: Incubate the reaction for 60-120 minutes at room temperature or overnight at 4°C.[1][11]
-
Purification: Remove excess, unreacted this compound reagent using a spin desalting column or dialysis equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[5][11] The purified TCO-labeled protein is now ready for conjugation with a tetrazine-modified molecule.
Visualizations
Caption: Experimental workflow for labeling a protein with this compound.
Caption: Troubleshooting flowchart for low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. interchim.fr [interchim.fr]
- 6. TCO-PEG3-NHS ester | Benchchem [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 14. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Technical Support Center: Post-Conjugation Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of excess (S)-TCO-PEG3-amine following a bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after conjugation?
A1: Residual this compound can lead to several downstream complications. These include potential interference in subsequent analytical assays, unwanted side reactions in complex biological systems, and the possibility of inducing an immune response in therapeutic applications. Furthermore, accurate characterization of the conjugate, such as determining the degree of labeling, requires the removal of any unreacted components.
Q2: What are the primary methods for removing small molecules like this compound from my protein conjugate?
A2: The most common and effective methods for removing small, unconjugated molecules from larger biomolecules are Dialysis, Size Exclusion Chromatography (SEC), and Tangential Flow Filtration (TFF). The choice of method depends on factors such as sample volume, desired purity, process time, and available equipment.
Q3: What is the molecular weight of this compound, and how does this influence the choice of purification method?
A3: The molecular weight of this compound is approximately 372.5 g/mol . This low molecular weight allows for efficient separation from much larger biomolecules (e.g., antibodies, proteins) using methods that separate based on size. For instance, in dialysis, a membrane with a molecular weight cut-off (MWCO) significantly larger than 372.5 Da but smaller than the conjugated protein will allow the small molecule to diffuse out while retaining the desired product.
Q4: Can the PEG linker in this compound affect the purification process?
A4: Yes, the polyethylene glycol (PEG) spacer enhances the hydrophilicity and solubility of the molecule in aqueous buffers.[1] This is generally advantageous as it can reduce the likelihood of the free linker non-specifically interacting with the protein conjugate or chromatography media. However, the overall properties of your protein conjugate should still be considered when optimizing purification conditions.
Comparison of Purification Methods
The following table summarizes the key characteristics of the three primary methods for removing excess this compound. The efficiency data is based on typical performance for small molecule removal and may vary depending on the specific protein, buffer conditions, and equipment used.
| Feature | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Principle | Passive diffusion across a semi-permeable membrane based on a concentration gradient.[2] | Separation of molecules based on their hydrodynamic radius as they pass through a porous resin.[3] | Convective removal of small molecules through a semi-permeable membrane while the bulk solution flows tangentially across the membrane surface. |
| Estimated Removal Efficiency | >99% (with sufficient buffer exchanges) | >99% | >99% (with sufficient diavolumes) |
| Processing Time | Slow (typically 12-48 hours)[4] | Fast (minutes to a few hours) | Fast to moderate (hours, depending on volume and system) |
| Sample Volume | Wide range (microliters to liters) | Limited by column size (typically microliters to milliliters for standard lab scale) | Ideal for moderate to large volumes (milliliters to many liters) |
| Sample Dilution | Can cause some sample dilution. | Can result in significant dilution. | Can be used to concentrate the sample. |
| Scalability | Limited scalability. | Scalable, but can be costly. | Highly scalable for process development and manufacturing.[5] |
| Key Advantage | Simple, requires minimal specialized equipment. | High resolution, can also separate aggregates. | Fast for large volumes, combines purification and concentration.[6] |
Experimental Protocols
Protocol 1: Dialysis for Removal of Excess this compound
Principle: This method relies on the diffusion of the low molecular weight this compound across a semi-permeable membrane into a large volume of buffer, while the much larger protein conjugate is retained.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10-20 kDa, ensuring it is at least 10-20 times the molecular weight of the protein conjugate).
-
Dialysis buffer (e.g., PBS, pH 7.4).
-
Stir plate and stir bar.
-
Large beaker or container.
Procedure:
-
Hydrate the Dialysis Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This typically involves rinsing with DI water to remove any preservatives.
-
Sample Loading: Carefully load the conjugation reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped. Securely close the ends with clamps.
-
Dialysis Setup: Place the sealed dialysis bag/cassette in a beaker containing the dialysis buffer. The buffer volume should be at least 200 times the sample volume.[2]
-
Stirring: Place the beaker on a stir plate and add a stir bar to the buffer (outside the dialysis bag). Stir gently to facilitate efficient diffusion.
-
Buffer Changes:
-
Dialyze for 2-4 hours at room temperature or 4°C.
-
Change the dialysis buffer.
-
Dialyze for another 2-4 hours.
-
Change the buffer again and dialyze overnight at 4°C to ensure maximum removal of the excess linker.
-
-
Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer. Gently remove the sample using a pipette.
Protocol 2: Size Exclusion Chromatography (SEC) for Removal of Excess this compound
Principle: SEC separates molecules based on size. Larger molecules (the protein conjugate) cannot enter the pores of the chromatography resin and elute first, while smaller molecules (this compound) enter the pores and have a longer path, thus eluting later.[3]
Materials:
-
SEC column (e.g., Sephadex G-25, PD-10 desalting column) appropriate for the sample volume and protein size.
-
Chromatography system (e.g., FPLC or a simple gravity-flow setup).
-
SEC running buffer (e.g., PBS, pH 7.4), filtered and degassed.
-
Fraction collector or collection tubes.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the running buffer.
-
Sample Preparation: If necessary, centrifuge the conjugation reaction mixture to remove any precipitated material.
-
Sample Loading: Carefully load the sample onto the top of the column. The sample volume should not exceed the manufacturer's recommendation (typically 1-5% of the column volume for high-resolution SEC, or up to 30% for desalting columns).
-
Elution: Begin the elution with the running buffer at the recommended flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The protein conjugate will be in the initial fractions (void volume), while the smaller this compound will elute in later fractions.
-
Analysis: Analyze the collected fractions (e.g., by measuring absorbance at 280 nm for protein) to identify the fractions containing the purified conjugate. Pool the relevant fractions.
Protocol 3: Tangential Flow Filtration (TFF) for Removal of Excess this compound
Principle: The sample is recirculated across the surface of a membrane. The pressure gradient forces small molecules like this compound and buffer components through the membrane (permeate), while the larger protein conjugate is retained (retentate). Diafiltration, the addition of fresh buffer to the retentate, facilitates the removal of the small molecules.
Materials:
-
TFF system with a pump and reservoir.
-
TFF cassette or hollow fiber membrane with an appropriate MWCO (e.g., 10-30 kDa).
-
Diafiltration buffer (e.g., PBS, pH 7.4).
Procedure:
-
System Preparation: Set up the TFF system and membrane according to the manufacturer's instructions. Sanitize and flush the system with buffer.
-
Sample Loading: Load the conjugation reaction mixture into the system reservoir.
-
Concentration (Optional): Concentrate the sample to a smaller volume to reduce the amount of diafiltration buffer needed.
-
Diafiltration:
-
Begin the diafiltration process by adding diafiltration buffer to the reservoir at the same rate that permeate is being removed.
-
Perform 5-10 diavolumes (one diavolume is equal to the volume of the retentate) to ensure thorough removal of the excess linker.[7]
-
-
Final Concentration: After diafiltration, concentrate the purified protein conjugate to the desired final concentration.
-
Sample Recovery: Carefully recover the concentrated and purified product from the system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Protein Conjugate | Protein Aggregation: The conjugation process or the presence of the TCO-linker may have induced aggregation. | - Optimize buffer conditions (pH, ionic strength) to improve protein stability.[8]- Perform purification at a lower temperature (e.g., 4°C).- Add stabilizing excipients (e.g., arginine, glycerol) to the buffers.[9] |
| Non-specific Binding: The conjugate may be binding to the purification materials (e.g., dialysis membrane, SEC resin). | - For SEC, ensure the running buffer has sufficient ionic strength (e.g., 150 mM NaCl) to minimize ionic interactions.- Consider using a different type of membrane or resin with lower non-specific binding properties. | |
| Incorrect MWCO/Pore Size: The MWCO of the dialysis/TFF membrane may be too large, or the pore size of the SEC resin may be inappropriate, leading to loss of the conjugate. | - Ensure the MWCO is significantly smaller than the molecular weight of your protein conjugate. | |
| Incomplete Removal of Excess this compound | Insufficient Purification: The number of buffer exchanges in dialysis, the column length in SEC, or the number of diavolumes in TFF may be inadequate. | - In dialysis, increase the number of buffer changes and the total dialysis time.- In SEC, ensure the column has sufficient resolving power. A longer column may be necessary.- In TFF, increase the number of diavolumes. |
| Non-specific Binding of Linker: The free linker may be non-specifically interacting with the purified protein conjugate. | - The hydrophilic PEG spacer on this compound should minimize this, but if suspected, consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the purification buffers. | |
| Protein Aggregation During/After Purification | High Protein Concentration: Concentrating the protein during or after purification can lead to aggregation. | - Perform purification at a lower protein concentration if possible.[10]- For TFF, minimize the final concentration step or perform it gradually.- Add stabilizing agents to the final formulation buffer. |
| Buffer Mismatch: The final buffer after purification may not be optimal for the stability of the conjugate. | - Ensure the final buffer has an appropriate pH and ionic strength for your specific protein conjugate.- Perform buffer exchange into a well-characterized storage buffer as the final step. |
Visualizations
Caption: Experimental workflow for conjugation and purification.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2019016070A1 - Removal of unbound drug after antibody drug conjugate coupling - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Tangential Flow Filtration for Highly Efficient Concentration of Extracellular Vesicles from Large Volumes of Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficiency of ultrafiltration/diafiltration in removing organic and elemental process equipment related leachables from biological therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Screening Methodology for Purifying Proteins with Aggregation Problems | Springer Nature Experiments [experiments.springernature.com]
- 10. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
Validation & Comparative
A Comparative Guide to the Validation of (S)-TCO-PEG3-Amine Conjugation
For researchers, scientists, and drug development professionals, the precise and reliable validation of bioconjugation is a critical step in the creation of novel therapeutics, diagnostics, and research agents. The use of (S)-TCO-PEG3-amine, a hydrophilic linker featuring a trans-cyclooctene (TCO) moiety, allows for rapid and specific conjugation to tetrazine-functionalized molecules via bioorthogonal click chemistry.[1][2] Verifying the successful conjugation and characterizing the resulting product is paramount. This guide provides an objective comparison of mass spectrometry with other common analytical techniques for the validation of this compound conjugation, supported by experimental data and detailed protocols.
Performance Comparison of Bioconjugation Validation Techniques
The choice of analytical technique for validating a bioconjugate, such as an antibody-drug conjugate (ADC), depends on the specific information required, the nature of the biomolecule, and available instrumentation. Mass spectrometry (MS) offers unparalleled detail in determining the precise mass of the conjugate and the drug-to-antibody ratio (DAR). However, other techniques such as Hydrophobic Interaction Chromatography (HIC), Size-Exclusion Chromatography (SEC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), and Enzyme-Linked Immunosorbent Assay (ELISA) provide valuable, often complementary, information.
| Feature | Mass Spectrometry (MS) | Hydrophobic Interaction Chromatography (HIC) | Size-Exclusion Chromatography (SEC) | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Primary Information | Precise mass, Drug-to-Antibody Ratio (DAR), identification of conjugation sites.[3] | DAR distribution, assessment of unconjugated antibody.[4] | Detection of aggregation and high molecular weight species.[5] | Estimation of molecular weight and assessment of purity.[6] | Quantification of conjugated protein, assessment of binding activity.[7][8] |
| Quantitative Data | High | High | Semi-quantitative | Semi-quantitative | High |
| Resolution | High | High | Low | Moderate | N/A |
| Throughput | Moderate | High | High | High | High |
| Sample Requirement | Low | Moderate | Moderate | Low | Low |
| Instrumentation Cost | High | Moderate | Moderate | Low | Low |
Quantitative Data Summary
The following tables present illustrative quantitative data from the analysis of a monoclonal antibody (mAb, ~150 kDa) conjugated with this compound (Molecular Weight: 344.45 Da)[1] followed by reaction with a tetrazine-functionalized drug (Molecular Weight: ~1000 Da).
Table 1: Mass Spectrometry (MALDI-TOF) Data for DAR Calculation
| Species | Observed Mass (Da) | Mass Shift from Unconjugated mAb (Da) | Number of Conjugates | Relative Abundance (%) |
| Unconjugated mAb | 150,000 | 0 | 0 | 5 |
| DAR 1 | 151,345 | 1,345 | 1 | 15 |
| DAR 2 | 152,690 | 2,690 | 2 | 30 |
| DAR 3 | 154,035 | 4,035 | 3 | 25 |
| DAR 4 | 155,380 | 5,380 | 4 | 15 |
| DAR 5 | 156,725 | 6,725 | 5 | 10 |
| Average DAR | 2.95 |
Calculation: Average DAR = Σ(% Abundance * Number of Conjugates) / 100
Table 2: Comparison of DAR Values from Different Techniques
| Technique | Average DAR |
| Mass Spectrometry (MALDI-TOF) | 2.95 |
| Hydrophobic Interaction Chromatography (HIC) | 2.9 |
| Reversed-Phase Liquid Chromatography (RPLC) | 3.0 |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Mass Spectrometry (MALDI-TOF) for DAR Determination
1. Sample Preparation:
-
A solution of the antibody-TCO-PEG3-amine conjugate is prepared in a low-salt buffer (e.g., 20 mM ammonium acetate).
-
The sample is co-crystallized with a suitable matrix (e.g., sinapinic acid for large proteins) on a MALDI target plate.
2. Instrumentation and Data Acquisition:
-
A MALDI-TOF mass spectrometer is used in linear mode for the analysis of large molecules.
-
The instrument is calibrated using known protein standards.
-
Mass spectra are acquired over a mass range appropriate for the expected molecular weights of the unconjugated and conjugated antibody.
3. Data Analysis:
-
The resulting spectrum will show a distribution of peaks, each corresponding to the antibody with a different number of conjugated linkers and drugs.
-
The mass difference between the peaks is used to confirm the mass of the conjugated moiety.
-
The relative intensity of each peak is used to calculate the percentage of each species (DAR 0, 1, 2, etc.).
-
The average DAR is calculated as the weighted average of the different species.[3]
Hydrophobic Interaction Chromatography (HIC)
1. Sample Preparation:
-
The bioconjugate sample is diluted in the HIC mobile phase A (high salt concentration).
2. Instrumentation and Method:
-
An HPLC system equipped with a HIC column (e.g., Butyl-NPR) and a UV detector is used.
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0.
-
A gradient from high to low salt concentration is used to elute the proteins. More hydrophobic species (higher DAR) will elute at lower salt concentrations.
3. Data Analysis:
-
The chromatogram will show a series of peaks, with earlier peaks corresponding to more conjugated (more hydrophobic) antibody species.
-
The peak area of each species is used to determine its relative abundance.
-
The average DAR can be calculated from the weighted average of the peak areas.[]
Size-Exclusion Chromatography (SEC)
1. Sample Preparation:
-
The sample is diluted in the SEC mobile phase.
2. Instrumentation and Method:
-
An HPLC system with a UV detector and an SEC column suitable for the molecular weight of the antibody is used.
-
Mobile Phase: Isocratic elution with a buffer such as 150 mM sodium phosphate, pH 7.0.
-
The flow rate is typically between 0.5 and 1.0 mL/min.
3. Data Analysis:
-
The chromatogram is analyzed for the presence of high molecular weight species (aggregates) which will elute earlier than the main monomeric peak.
-
A shift to a slightly earlier retention time compared to the unconjugated antibody can indicate successful conjugation, but this is not a quantitative measure of DAR.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
1. Sample Preparation:
-
The antibody conjugate is mixed with a loading buffer containing SDS and a reducing agent (if analyzing heavy and light chains separately).
-
The sample is heated to denature the protein.
2. Electrophoresis:
-
The prepared samples are loaded onto a polyacrylamide gel.
-
An electric field is applied to separate the proteins based on their molecular weight.
3. Visualization and Analysis:
-
The gel is stained with a protein stain (e.g., Coomassie Brilliant Blue).
-
The conjugated antibody will show a band at a higher molecular weight compared to the unconjugated antibody.
-
Under reducing conditions, the heavy and light chains will also show a mass shift corresponding to the number of conjugated moieties.[6]
Visualizing the Workflow and Logic
The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for mass spectrometry validation and the logical relationship in choosing a validation method.
Caption: Workflow for this compound conjugation and validation by mass spectrometry.
References
- 1. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. agilent.com [agilent.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. A comparison between SDS-PAGE and size exclusion chromatography as analytical methods for determining product composition in protein conjugation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neobiotechnologies.com [neobiotechnologies.com]
- 7. Overview of Enzyme-Linked Immunosorbent Assay (ELISA) | Cell Signaling Technology [cellsignal.com]
- 8. ELISA Development and Optimization | Thermo Fisher Scientific - US [thermofisher.com]
A Researcher's Guide to Trans-Cyclooctene (TCO) Isomers: A Comparative Analysis of Reaction Kinetics for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals navigating the intricate world of bioorthogonal chemistry, the selection of the appropriate chemical reporter is paramount. Among the diverse toolkit available, trans-cyclooctene (TCO) isomers have emerged as powerful instruments for in vivo imaging, drug delivery, and proteomics, primarily through their rapid and specific reaction with tetrazines. This guide provides an objective comparison of the reaction kinetics of various TCO isomers, supported by experimental data, to facilitate informed decision-making in your research endeavors.
The reactivity of TCO isomers in the strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC) with tetrazines is a key determinant of their utility. Subtle structural variations among these isomers can lead to significant differences in reaction rates and stability, directly impacting the efficiency of biomolecular labeling in complex biological systems.
Comparative Reaction Kinetics of TCO Isomers
The rate of the SPIEDAC reaction is quantified by the second-order rate constant (k₂), with a higher value indicating a faster reaction. The intrinsic strain of the trans-double bond within the cyclooctene ring is a major driver of the reaction rate. Additionally, the stereochemistry and substitution pattern of the TCO ring play crucial roles in modulating reactivity and stability.
Several key factors influence the reaction kinetics of TCO isomers:
-
Ring Isomerism: The position of the double bond within the cyclooctene ring (e.g., 4-TCO vs. 2-TCO) affects the ring strain and, consequently, the reaction rate. Generally, 4-TCO isomers exhibit faster kinetics than their 2-TCO counterparts.
-
Stereoisomerism: Substituents on the TCO ring can exist in either axial or equatorial positions. Axial isomers are generally more reactive than their equatorial counterparts due to increased ring strain.[1][2]
-
Conformational Strain: Introducing additional strain, for instance by fusing a cyclopropane ring to form bicyclo[6.1.0]nonene (sTCO), can dramatically accelerate the reaction rate.[1]
-
Stability: While high reactivity is often desirable, the stability of the TCO isomer, particularly in the presence of biological nucleophiles like thiols, is a critical consideration for in vivo applications. Notably, 2-TCO isomers have been reported to exhibit greater stability than 4-TCO isomers.
The following table summarizes the second-order rate constants for the reaction of various TCO isomers with different tetrazine partners, providing a quantitative basis for comparison.
| TCO Derivative | Abbreviation | Reaction Partner (Tetrazine) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |
| trans-Cyclooctene | TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000[3] | The foundational TCO structure. |
| axial-5-hydroxy-trans-cyclooctene | a-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~150,000[3] | Increased reactivity due to steric effects. |
| (1R,8S)-bicyclo[6.1.0]non-4-en-9-ylmethanol | a strained TCO derivative | 3,6-di-(2-pyridyl)-s-tetrazine | ~3,300,000[4] | A highly strained and reactive TCO derivative. |
| A highly strained TCO derivative | - | Tetrazine probe | 2.7 x 10⁵[4] | - |
| TCO derivatives | - | Hydrogen-substituted tetrazines | up to 30,000[4] | - |
| TCO derivatives | - | Methyl-substituted tetrazines | ~1,000[4] | - |
| trans-cyclooct-4-enol (axial) | - | 3,6-dipyridyl-s-tetrazine | (80 ± 0.2) x 10³[1] | Four-fold more reactive than the equatorial isomer. |
| trans-cyclooct-4-enol (equatorial) | - | 3,6-dipyridyl-s-tetrazine | (22 ± 0.04) x 10³[1] | - |
| Diol-derivatized a-TCO | - | 3,6-dipyridyl-s-tetrazine derivative | (150 ± 8) x 10³[1] | Increased olefinic strain leads to faster kinetics. |
| d-TCO (syn-diastereomer) | - | water-soluble 3,6-dipyridyl-s-tetrazine derivative | (366 ± 15) x 10³[1] | Enhanced hydrophilicity. |
| d-TCO (anti-diastereomer) | - | water-soluble 3,6-dipyridyl-s-tetrazine derivative | (318 ± 3) x 10³[1] | Enhanced hydrophilicity. |
Experimental Protocols
Accurate determination of reaction kinetics is crucial for comparing the performance of different TCO isomers. The following are generalized protocols for monitoring the TCO-tetrazine ligation reaction.
Protocol 1: Monitoring Reaction Kinetics by UV-Vis Spectroscopy
This method relies on the change in the visible absorbance of the tetrazine upon reaction with a TCO.
-
Preparation of Stock Solutions: Prepare stock solutions of the TCO isomer and the tetrazine in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer).
-
Determination of Molar Extinction Coefficient: Accurately measure the molar extinction coefficient of the tetrazine at its maximum absorbance wavelength (λmax), typically between 510-550 nm, in the chosen reaction buffer.
-
Reaction Initiation: In a cuvette, mix the reaction buffer and the TCO solution. Initiate the reaction by adding the tetrazine solution and mix rapidly.
-
Absorbance Monitoring: Record the decrease in absorbance at the tetrazine's λmax over time.
-
Rate Constant Calculation: The observed rate constant (k_obs) can be determined by fitting the absorbance decay data to a pseudo-first-order or second-order rate equation, depending on the experimental conditions.[5]
Protocol 2: Analysis of Reaction Kinetics by LC-MS
This method allows for the direct monitoring of reactant consumption and product formation.
-
Reaction Setup: In a thermostated vial, combine the TCO isomer and tetrazine at known concentrations in the desired reaction buffer.
-
Time Points: At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot. This can be achieved by rapid dilution with a suitable solvent or by adding a scavenger for one of the reactants.[5]
-
LC-MS Analysis: Analyze the quenched samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the concentrations of the reactants and the product.
-
Data Analysis: Plot the concentration of the reactants or product as a function of time and fit the data to the appropriate rate law to determine the second-order rate constant.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the general workflow of a bioorthogonal labeling experiment and the factors influencing TCO reactivity.
Caption: General workflow for bioorthogonal labeling using TCO-tetrazine ligation.
Caption: Factors influencing the reaction kinetics of TCO isomers.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.tue.nl [research.tue.nl]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Characterization of (S)-TCO-PEG3-Amine Labeled Biomolecules
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the way biomolecules are studied and utilized in therapeutic and diagnostic applications. Among the most powerful tools in this field is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine.[1][2] This guide provides a comprehensive comparison of biomolecules labeled with (S)-TCO-PEG3-amine, a popular TCO-containing reagent, against other common bioorthogonal ligation techniques. We present supporting experimental data, detailed characterization protocols, and visual workflows to aid in the selection and application of this powerful bioconjugation tool.
Performance Comparison of Bioorthogonal Ligation Chemistries
The choice of a bioorthogonal reaction is critical and is often dictated by factors such as reaction speed, biocompatibility, and the stability of the reactants. The iEDDA reaction involving TCO and tetrazine is renowned for its exceptionally fast kinetics, often orders of magnitude faster than other click chemistry reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC) and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][3]
The this compound reagent combines the high reactivity of the TCO moiety with a hydrophilic three-unit polyethylene glycol (PEG) spacer. This PEG linker enhances solubility in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting bioconjugate.[4][5][6]
Table 1: Quantitative Comparison of Key Bioorthogonal Reactions
| Feature | Tetrazine-TCO Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁷, typically 800 - 30,000[1] | ~1[1] | 10 - 10⁴[1] |
| Biocompatibility | Excellent (catalyst-free)[5] | Excellent (catalyst-free)[1] | Limited in vivo due to copper cytotoxicity[1] |
| Reaction Conditions | Aqueous media, room temperature, catalyst-free[1] | Aqueous media, room temperature, catalyst-free | Aqueous media, requires copper(I) catalyst and ligands[1] |
| Primary Byproduct | Nitrogen gas (N₂)[2] | None[1] | None[1] |
| Stability of Reactants | TCO can isomerize to the less reactive cis-isomer; tetrazine stability varies.[7] | Cyclooctynes can be unstable.[1] | Azides and alkynes are generally stable.[1] |
| Bond Formed | Stable dihydropyridazine[5] | Stable triazole ring[1] | Stable triazole ring[1] |
Experimental Protocols
Accurate characterization of labeled biomolecules is essential to ensure the quality, consistency, and efficacy of the final conjugate. Below are detailed protocols for the labeling of an antibody with a TCO-NHS ester (a common derivative of this compound for reaction with primary amines) and its subsequent characterization.
Protocol 1: Antibody Labeling with TCO-PEG-NHS Ester
This protocol outlines the steps for conjugating a TCO-PEG-NHS ester to an antibody via its primary amine groups (lysine residues and the N-terminus).[8][9]
Materials:
-
Antibody of interest (e.g., anti-HER2) in an amine-free buffer (e.g., PBS).
-
TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS ester).
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Reaction Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.5.[10]
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0.[8]
-
Spin desalting columns (e.g., Zeba Spin Desalting Columns, 40K MWCO).[9]
Procedure:
-
Antibody Preparation:
-
TCO-PEG-NHS Ester Preparation:
-
Allow the TCO-PEG-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[8]
-
Dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.[]
-
-
Conjugation Reaction:
-
Quenching:
-
Purification:
-
Remove excess, unreacted TCO reagent and quenching reagent by passing the reaction mixture through a spin desalting column equilibrated with PBS.[9]
-
Measure the protein concentration of the purified TCO-labeled antibody using a spectrophotometer at 280 nm.
-
Protocol 2: Characterization of TCO-Labeled Antibody
The degree of labeling (DOL), which is the average number of TCO molecules per antibody, is a critical quality attribute. This can be determined using UV-Vis spectroscopy if a chromophore is involved, or more accurately by mass spectrometry.
A. Characterization by Mass Spectrometry (MALDI-TOF or LC-MS):
Mass spectrometry provides a direct measurement of the mass increase upon TCO conjugation, allowing for a precise determination of the DOL.[12][13]
Materials:
-
TCO-labeled antibody (from Protocol 1).
-
Unlabeled (native) antibody.
-
MALDI-TOF or LC-MS system.
-
For MALDI-TOF: Sinapinic acid matrix.[9]
Procedure:
-
Sample Preparation (MALDI-TOF):
-
Mix the TCO-labeled antibody sample with the sinapinic acid matrix solution.[9]
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum for both the unlabeled and the TCO-labeled antibody.
-
The mass of the TCO-PEG linker will result in a mass shift for each conjugation. For example, the mass of a TCO-PEG4 linker is approximately 399 Da.[9]
-
-
Data Analysis:
-
Calculate the average mass of the native and labeled antibody.
-
The DOL is calculated using the following formula: DOL = (Mass of Labeled Antibody - Mass of Native Antibody) / Mass of TCO-linker
-
The resulting mass spectrum will often show a distribution of species with different numbers of TCO molecules attached.
-
B. Characterization by HPLC:
Reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC-HPLC) are valuable for assessing the purity and aggregation of the conjugate.
-
SEC-HPLC: Used to detect and quantify any aggregation that may have occurred during the labeling process. The TCO-labeled antibody should ideally show a single, sharp peak at a similar retention time to the native antibody, indicating no significant aggregation.
-
RP-HPLC: Can be used to separate antibody species with different numbers of conjugated TCO molecules, providing an estimation of the DOL and the heterogeneity of the product. More hydrophobic species (higher DOL) will have longer retention times.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide clear visual representations of complex processes.
Caption: Reaction scheme for TCO-labeling and tetrazine ligation.
Caption: Experimental workflow for labeling and characterization.
Caption: Signaling pathway for an Antibody-Drug Conjugate (ADC).
References
- 1. benchchem.com [benchchem.com]
- 2. Head-to-Head Comparison of the in Vivo Performance of Highly Reactive and Polar 18F-Labeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. furthlab.xyz [furthlab.xyz]
- 9. escholarship.org [escholarship.org]
- 10. Labeling a TCO-Functionalized Single Domain Antibody Fragment with 18F via Inverse Electron Demand Diels Alder Cycloaddition using a Fluoronicotinyl Moiety-bearing Tetrazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Top-Down Identification and Characterization of Biomolecules by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Top-down identification and characterization of biomolecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Copper-Free vs. Copper-Catalyzed Click Chemistry for In Vivo Studies
For researchers, scientists, and drug development professionals, the ability to perform precise and biocompatible molecular conjugations within a living organism is paramount. This guide provides a comprehensive comparison of two cornerstone bioorthogonal ligation techniques: the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). We will delve into their respective advantages and disadvantages for in vivo applications, supported by quantitative data and detailed experimental protocols.
The fundamental goal of both SPAAC and CuAAC is the formation of a stable triazole linkage between an azide and an alkyne. However, the critical difference lies in the activation mechanism of the alkyne, which has profound implications for their use in biological systems. CuAAC relies on a copper(I) catalyst to accelerate the reaction with a terminal alkyne, while SPAAC employs a strained cyclooctyne that reacts spontaneously with an azide, obviating the need for a metal catalyst.[1][2]
Performance Comparison: A Quantitative Look
The choice between copper-free click chemistry and CuAAC for in vivo studies hinges on a critical trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate an objective comparison.
Table 1: Biocompatibility and Cytotoxicity
| Parameter | Copper-Free Click Chemistry (SPAAC) | Copper(I)-Catalyzed Click Chemistry (CuAAC) | Key Considerations for In Vivo Studies |
| Catalyst Requirement | None required[2] | Copper(I) salt (e.g., CuSO₄ with a reducing agent)[3] | The absence of a catalyst is the primary advantage of SPAAC for in vivo applications, eliminating concerns about metal-induced toxicity.[4] |
| Inherent Cytotoxicity | Generally considered non-toxic and highly biocompatible.[1] | The copper(I) catalyst is cytotoxic, primarily due to the generation of reactive oxygen species (ROS).[5] | For long-term studies or use in sensitive biological systems, SPAAC is the preferred method. |
| Cell Viability | High cell viability is maintained. | Cell viability can be significantly reduced. For example, 50 µM CuSO₄ without a stabilizing ligand can lead to ~25% reduction in cell viability.[1] | Ligands such as THPTA can chelate the copper ion, reducing its toxicity and preserving cell viability.[6][7] With a 5:1 ligand-to-copper ratio, cell viability can be maintained even at 50 µM CuSO₄.[1] |
| Potential for Biological Interference | Minimal, as strained alkynes and azides are largely bioorthogonal.[8] | Copper ions can interfere with various biological processes and bind to endogenous proteins. | Careful optimization of copper concentration and the use of appropriate ligands are crucial to minimize off-target effects. |
Table 2: Comparative Reaction Kinetics
| Parameter | Copper-Free Click Chemistry (SPAAC) | Copper(I)-Catalyzed Click Chemistry (CuAAC) | Implications for In Vivo Labeling |
| Reaction Rate | Generally slower than CuAAC, with second-order rate constants (k₂) ranging from approximately 0.1 to 2.0 M⁻¹s⁻¹ for DBCO derivatives.[2][9] | Typically faster than SPAAC, with k₂ values in the range of 1 to 100 M⁻¹s⁻¹.[10] | The faster kinetics of CuAAC can be advantageous for rapid labeling applications. |
| Dependence on Reagent | The reaction rate is highly dependent on the structure of the cyclooctyne. For example, DBCO is one of the fastest cyclooctynes.[11] | The reaction rate is less affected by the steric bulk of the azide.[10] | For SPAAC, the choice of the cyclooctyne is critical for achieving efficient labeling in a reasonable timeframe. |
| Concentration Requirements | May require higher concentrations of reactants or longer reaction times to achieve comparable labeling to CuAAC. | Can be effective at lower reactant concentrations due to the catalytic turnover. | In the dilute environment of a living organism, the faster rate of CuAAC can be a significant advantage, provided toxicity can be managed. |
Visualizing the Chemical Transformations and In Vivo Workflow
To better understand the underlying chemistry and a typical experimental approach, the following diagrams illustrate the reaction mechanisms and a generalized workflow for in vivo metabolic labeling and imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
quantitative analysis of TCO labeling on proteins
A Quantitative Comparison of Bioorthogonal Labeling Methods: TCO-Tetrazine Ligation vs. SPAAC and CuAAC
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for a deeper understanding of biological processes and the development of novel therapeutics. Bioorthogonal chemistry provides an arsenal of reactions that can occur within living systems without interfering with native biochemical processes. This guide presents a quantitative comparison of three widely used bioorthogonal labeling techniques: TCO (trans-cyclooctene)-tetrazine ligation, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Data Presentation: A Head-to-Head Comparison
The choice of a bioorthogonal reaction is often a trade-off between reaction speed, biocompatibility, and the stability of the reagents. The following table summarizes the key performance metrics of TCO-tetrazine ligation, SPAAC, and CuAAC based on published experimental data.
| Feature | TCO-Tetrazine Ligation (IEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reaction Type | Inverse-electron-demand Diels-Alder | Strain-promoted [3+2] cycloaddition | Copper(I)-catalyzed [3+2] cycloaddition |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) * | Up to 10⁷, typically 800 - 30,000[1][2] | 10⁻³ - 1[3] | 10 - 10⁴[1] |
| Biocompatibility | Excellent (copper-free)[1] | Excellent (copper-free)[1] | Limited in vivo due to copper cytotoxicity[1] |
| Reaction Conditions | Aqueous media, room temperature, catalyst-free[2] | Aqueous media, room temperature, catalyst-free | Requires copper(I) catalyst and reducing agents |
| Specificity | High, TCO and tetrazine are highly specific for each other[1][2] | High, but some cross-reactivity of strained alkynes with thiols has been reported[4] | High, azide and alkyne are specific partners |
| Stability of Reactive Groups | TCO can isomerize to the less reactive cis-isomer, especially more strained derivatives.[5] Tetrazines can degrade in the presence of thiols. | DBCO is generally stable but can be sensitive to oxidation.[6] Azides are highly stable. | Terminal alkynes and azides are generally stable. |
Note: Reaction rates are highly dependent on the specific structures of the reactants (e.g., different TCO or tetrazine derivatives, type of strained alkyne) and the reaction conditions (e.g., solvent, temperature).[7]
Mandatory Visualizations
Signaling Pathways & Experimental Workflows
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: Workflow for two-step TCO labeling of proteins.
Caption: Comparison of bioorthogonal reaction mechanisms.
Experimental Protocols
Detailed methodologies for protein labeling and quantitative analysis are provided below.
Protocol 1: TCO Labeling of Proteins via NHS Ester Chemistry
This protocol describes the labeling of a protein with a TCO moiety using an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)
-
TCO-NHS ester (e.g., TCO-PEG4-NHS)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in amine-free buffer at a concentration of 1-5 mg/mL.
-
TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or by dialysis against a suitable buffer.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using DBCO
This protocol outlines the labeling of an azide-modified protein with a DBCO-containing probe.
Materials:
-
Azide-modified protein (in a suitable buffer, e.g., PBS pH 7.4)
-
DBCO-functionalized probe (e.g., DBCO-fluorophore)
-
Anhydrous DMSO or DMF (if needed)
Procedure:
-
Reactant Preparation: Dissolve the azide-modified protein in the reaction buffer. If the DBCO probe is not water-soluble, prepare a concentrated stock solution in DMSO or DMF.
-
Labeling Reaction: Add the DBCO-functionalized probe to the azide-modified protein solution. A 2- to 10-fold molar excess of the DBCO probe is typically used. If a stock solution in organic solvent is used, ensure the final concentration of the organic solvent is low (e.g., <10%) to avoid protein precipitation.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction can be performed at 37°C to increase the rate.[8]
-
Purification: Remove the unreacted DBCO probe by size-exclusion chromatography, dialysis, or other suitable methods.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an alkyne-modified protein with an azide-containing probe using a copper(I) catalyst.
Materials:
-
Alkyne-modified protein
-
Azide-functionalized probe
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA, BTTAA)
-
Reaction buffer (e.g., PBS pH 7.4)
Procedure:
-
Reactant Preparation: Prepare stock solutions of the alkyne-modified protein, azide-functionalized probe, CuSO₄, sodium ascorbate, and the copper-chelating ligand.
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the alkyne-modified protein and the azide-functionalized probe.
-
Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and the copper-chelating ligand.
-
Reaction Initiation: Add the CuSO₄/ligand mixture to the protein/probe solution, followed by the addition of freshly prepared sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.
-
Purification: Purify the labeled protein using a desalting column or other appropriate methods to remove the catalyst and excess reagents.
Protocol 4: Quantification of Labeling Efficiency by UV-Vis Spectrophotometry
This method is used to determine the degree of labeling (DOL) when a chromophore (e.g., a fluorescent dye) is conjugated to the protein.
Procedure:
-
Purification: Ensure the labeled protein is thoroughly purified from any unreacted dye.
-
Spectrophotometric Measurement: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).
-
Calculation of Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where:
-
Calculation of Degree of Labeling (DOL): DOL = A_max / (ε_dye × Protein Concentration (M)) where:
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
Protocol 5: Quantification of Labeling Efficiency by Gel Densitometry
This protocol uses SDS-PAGE and Coomassie blue staining to estimate labeling efficiency.
Materials:
-
Labeled and unlabeled protein samples
-
SDS-PAGE gels
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
-
Gel imaging system and densitometry software
Procedure:
-
SDS-PAGE: Run equal amounts of the unlabeled starting material and the purified labeled protein on an SDS-PAGE gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue.[10][11]
-
Destaining: Destain the gel until the background is clear.[10][11]
-
Imaging: Image the gel using a gel documentation system.
-
Densitometry: Using image analysis software, quantify the band intensity of the unlabeled and labeled protein bands. The labeling efficiency can be estimated by the relative decrease in the intensity of the unlabeled protein band and the appearance of a shifted (if the label is large enough) or more intense labeled protein band. For a more quantitative analysis, a standard curve with known concentrations of the unlabeled protein can be run on the same gel.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 12. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Tetrazine Reaction Partners for (S)-TCO-PEG3-amine: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in bioconjugation, targeted drug delivery, and molecular imaging, the selection of an optimal tetrazine reaction partner for trans-cyclooctene (TCO)-modified molecules is a critical decision. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a TCO derivative, such as (S)-TCO-PEG3-amine, is renowned for its exceptional speed and specificity.[1][2] However, the efficiency of this bioorthogonal ligation is highly dependent on the intrinsic reactivity and stability of the chosen tetrazine. This guide provides a comparative analysis of various tetrazine derivatives, supported by experimental data, to facilitate the rational selection of the most suitable reaction partner for this compound.
The utility of a tetrazine in bioorthogonal applications hinges on a delicate balance between reaction kinetics and stability in aqueous environments.[3][4] Highly reactive tetrazines, often substituted with electron-withdrawing groups, can accelerate the iEDDA cycloaddition but may also be more prone to degradation in biological media.[3][5][6] Conversely, more stable tetrazines with electron-donating groups may exhibit slower reaction rates.[3] This guide presents a quantitative comparison of commonly used tetrazine derivatives to aid in navigating this trade-off.
Comparative Performance of Tetrazine Derivatives
The efficiency of the iEDDA reaction is quantified by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is particularly crucial for applications involving low reactant concentrations or rapid biological processes. The following tables summarize the performance of various tetrazine derivatives based on published experimental data. It is important to note that while the specific kinetic data for reactions with this compound is not extensively available in a single comparative study, the data presented here for reactions with other TCO derivatives provides a reliable indication of the relative reactivity of these tetrazines.
Table 1: Reaction Kinetics of Common Tetrazine Derivatives with TCO Derivatives
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions |
| 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | 26,000 | PBS, 37°C[7] |
| Highly reactive pyrimidyl-phenyl-Tz | TCO | >39,000 | DPBS, 37°C[7] |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 2,000 | 9:1 Methanol/Water[2][7] |
| Methyl-substituted tetrazine | TCO-PEG₄ | 463 | PBS, 37°C[7] |
| Dipyridyl-tetrazine | Axial TCO-carbamate | 57.7 | Not specified[7] |
| Dimethyl-tetrazine | Axial TCO-carbamate | 0.54 | Not specified[7] |
Table 2: Stability of Tetrazine Derivatives in Aqueous Buffer
| Tetrazine Derivative | Remaining Tetrazine after 12h in PBS (pH 7.4), 37°C |
| Dipyridyl-s-tetrazines | 15-40%[5][6] |
| Pyrimidyl-substituted tetrazines | 15-40%[5][6] |
| Pyridyl tetrazines | >75%[5][6] |
| Phenyl tetrazines | >75%[5][6] |
Visualizing the Reaction and Experimental Workflow
To better understand the underlying chemistry and the process of evaluating different tetrazines, the following diagrams illustrate the iEDDA reaction mechanism and a general experimental workflow.
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of (S)-TCO-PEG3-amine: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for researchers, scientists, and drug development professionals on the proper disposal of (S)-TCO-PEG3-amine, a key reagent in bioconjugation and click chemistry. This document outlines the necessary procedures to ensure safety and regulatory compliance within a laboratory setting.
This compound is a valuable tool in modern biomedical research, featuring a strained trans-cyclooctene (TCO) group for rapid, copper-free click chemistry reactions, a hydrophilic polyethylene glycol (PEG) spacer, and a primary amine for conjugation.[1][2] While Safety Data Sheets (SDS) indicate that the compound is not expected to present significant hazards under normal use, proper disposal is crucial due to its chemical reactivity and to comply with environmental regulations.[3] The strained TCO group, in particular, warrants careful handling as smaller cycloalkynes can be highly reactive.[4]
Core Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). All handling and waste management should occur in a well-ventilated area, preferably within a chemical fume hood.[5][6]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Compatible chemical-resistant gloves |
| Protective Clothing | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or fume hood.[5] |
Step-by-Step Disposal Protocol
This protocol provides a general framework for the disposal of this compound. All waste disposal must ultimately comply with local, regional, and national regulations.[3][7]
Step 1: Waste Identification and Segregation
-
Categorize the Waste: this compound waste should be classified as chemical waste. Do not mix it with general laboratory trash, biological waste, or radioactive waste.[8]
-
Segregate Incompatibles: Keep this compound waste separate from incompatible materials. While specific incompatibility data for this compound is limited, as a general rule for amines, avoid contact with strong oxidizing agents and acids.
Step 2: Selecting the Appropriate Waste Container
-
Container Material: Use a clearly labeled, leak-proof container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[8][9]
-
Container Integrity: Ensure the container is in good condition, free from cracks or damage, and has a secure, tight-fitting lid.[7]
-
Capacity: Do not fill waste containers beyond 90% capacity to prevent spills and allow for vapor expansion.[9]
Step 3: Labeling the Waste Container
Proper labeling is critical for safety and regulatory compliance.[8] The label should be clear, legible, and securely attached to the container.
Required Label Information:
| Information Element | Description |
| Generator Information | Name of the principal investigator/researcher and the laboratory location. |
| Accumulation Start Date | The date the first drop of waste was added to the container. |
| Chemical Contents | List all chemical constituents by their full name, including "this compound" and any solvents or other reagents present. |
| Hazard Identification | Indicate any relevant hazards (e.g., "Chemical Waste"). |
Step 4: Waste Accumulation and Storage
-
Storage Location: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[9] This area should be under the control of laboratory personnel and away from general traffic.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin to mitigate potential leaks or spills.[9]
-
Temporary Storage: If waste is temporarily kept in a fume hood, it should be moved to the designated storage area as soon as possible.[9]
Step 5: Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[8][10]
-
Regulatory Compliance: Disposal of this material must adhere to the requirements of all applicable local, regional, and national regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) in the United States.[3][7][9]
-
Prohibited Actions: NEVER pour this compound or its solutions down the drain or dispose of it in the regular trash.[8][11]
Experimental Workflow and Disposal Logic
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
References
- 1. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. Cycloalkyne - Wikipedia [en.wikipedia.org]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. youtube.com [youtube.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. moravek.com [moravek.com]
- 11. m.youtube.com [m.youtube.com]
Personal protective equipment for handling (S)-TCO-PEG3-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-TCO-PEG3-amine. The following procedures are based on general laboratory safety protocols for handling amine-containing and PEGylated compounds to ensure a safe working environment and proper disposal.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure personal safety when handling this compound. The required PPE is determined by the potential hazards of the substance.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Chemical Safety Goggles | Must be worn at all times to protect from splashes. Should be ANSI Z87.1 compliant.[1] |
| Face Shield | Recommended when there is a significant risk of splashing, in addition to safety goggles.[1][2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling amines.[1][3] Gloves should be inspected for any signs of degradation or perforation before use.[3] Double gloving may be necessary for added protection.[1] |
| Body Protection | Laboratory Coat | Should be fully buttoned to protect against skin contact and contamination of personal clothing.[1] |
| Foot Protection | Closed-toe Shoes | Required for all laboratory work to protect feet from spills.[1] |
| Respiratory Protection | Fume Hood or Respirator | All handling should be conducted in a certified chemical fume hood.[1] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1] |
Experimental Workflow and Safety Protocol
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
